Technical Documentation Center

N-[4-(1-Hydroxyethyl)phenyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(1-Hydroxyethyl)phenyl]acetamide
  • CAS: 16375-92-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-[4-(1-Hydroxyethyl)phenyl]acetamide Receptor Interaction Studies

Abstract: N-[4-(1-Hydroxyethyl)phenyl]acetamide is recognized primarily as a metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). While the parent drug's pharmacology is complex and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-[4-(1-Hydroxyethyl)phenyl]acetamide is recognized primarily as a metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). While the parent drug's pharmacology is complex and not entirely understood, its metabolites are often considered inactive. However, this assumption overlooks the potential for these metabolites to possess their own unique biological activities and receptor interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the receptor interactions of N-[4-(1-Hydroxyethyl)phenyl]acetamide. We will delve into the core principles and detailed methodologies for target identification, biophysical characterization of binding events, and functional cellular analysis. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and logical approach to elucidating the pharmacological profile of this compound.

Introduction to N-[4-(1-Hydroxyethyl)phenyl]acetamide

Chemical Properties and Synthesis Overview

N-[4-(1-Hydroxyethyl)phenyl]acetamide, a derivative of acetanilide, is a small molecule that emerges from the metabolic processing of acetaminophen.[1][2] The structure features a central phenyl ring substituted with an acetamide group and a 1-hydroxyethyl group. This structure confers moderate polarity.

While not typically synthesized as a primary therapeutic agent, its synthesis can be achieved for research purposes. A common conceptual route involves the acetylation of 4-aminophenol to yield acetaminophen, followed by a reaction to introduce the 1-hydroxyethyl group at the para position, a process that requires careful control to avoid side reactions. For laboratory-scale studies, direct procurement from chemical suppliers is the most efficient approach.

Table 1: Physicochemical Properties of N-[4-(1-Hydroxyethyl)phenyl]acetamide

PropertyValueSource
Molecular Formula C10H13NO2[3]
Molecular Weight 179.21 g/mol [3]
Appearance White solid[3]
Key Functional Groups Amide, Phenyl, Secondary AlcoholN/A
Known or Putative Biological Activity

The vast majority of pharmacological literature focuses on the parent compound, acetaminophen. Acetaminophen is metabolized in the liver primarily through glucuronidation and sulfation.[4][5] A minor fraction is oxidized by cytochrome P450 enzymes (notably CYP2E1) to the reactive, toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI).[6][7][8] N-[4-(1-Hydroxyethyl)phenyl]acetamide is not a product of these major pathways but can be considered a downstream or alternative metabolite.

The core rationale for studying this molecule stems from the incomplete understanding of acetaminophen's own mechanism of action, which is thought to involve central nervous system pathways, potentially including cannabinoid, serotonergic, or transient receptor potential (TRP) channels.[8][9] It is plausible that its metabolites, including N-[4-(1-Hydroxyethyl)phenyl]acetamide, could contribute to the overall pharmacological effect or have off-target activities that have not yet been characterized. The broader class of acetamide derivatives is known to possess a wide range of biological activities, including anticancer and antimicrobial effects, providing a strong precedent for investigating this specific molecule.[10]

Rationale for Receptor Interaction Studies

The primary objective of initiating receptor interaction studies for N-[4-(1-Hydroxyethyl)phenyl]acetamide is to move beyond the assumption of it being an "inactive metabolite." A systematic investigation is warranted to:

  • Identify Novel Targets: Determine if the molecule binds with any affinity and specificity to known or unknown biological receptors.

  • Deorphanize Pharmacology: Uncover potential contributions of this metabolite to the therapeutic effects or side effects of acetaminophen.

  • Guide Drug Development: Use the molecule as a scaffold for developing new chemical entities with potentially improved efficacy or safety profiles, as has been explored with other acetaminophen analogs.[11][12]

This guide outlines a strategic workflow to achieve these goals, beginning with broad, unbiased screening methods and progressing to high-resolution biophysical and cell-based functional assays.

Strategic Workflow for Receptor Interaction Studies

A robust investigation follows a logical progression from identifying potential binding partners to quantifying the interaction and finally, understanding its functional consequence in a biological system.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Validation a In Silico Screening (Docking, Pharmacophore) b Experimental Screening (Affinity Chromatography, Proteomics) c Surface Plasmon Resonance (SPR) (Kinetics: ka, kd, KD) b->c Putative Target(s) d Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, KD) e Radioligand Binding Assay (Affinity: Ki, IC50) f Second Messenger Assays (cAMP, Ca2+) e->f Confirmed Binder g Reporter Gene Assays (Promoter Activation) h Pathway Analysis (Western Blot, Phospho-Proteomics) i Structure-Activity Relationship (SAR) Studies h->i Validated Target & Mechanism

Caption: Overall workflow for receptor interaction studies.

Biophysical Assays for Quantifying Receptor-Ligand Interactions

Once a putative receptor target is identified, biophysical assays are essential to confirm a direct interaction and quantify its binding parameters. These techniques provide label-free, real-time data on the kinetics and thermodynamics of the binding event.

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful tool for measuring the kinetics of binding (the rates of association and dissociation). Its sensitivity makes it ideal for detecting the interaction of small molecules like N-[4-(1-Hydroxyethyl)phenyl]acetamide with larger protein targets. The choice to immobilize the receptor (ligand in SPR terminology) versus the small molecule (analyte) is critical. Immobilizing the protein is generally preferred as it preserves the native conformation of the binding site and avoids potential steric hindrance issues with the small molecule.

Trustworthiness: A self-validating SPR experiment must include several controls. A reference surface (e.g., a blank flow cell or a flow cell with an immobilized irrelevant protein) is used to subtract bulk refractive index changes and non-specific binding. Running a concentration series of the analyte is necessary to ensure the observed response is dose-dependent and to allow for accurate kinetic model fitting.

Detailed Experimental Protocol for SPR:

  • Immobilization of Receptor:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified receptor protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The low pH promotes pre-concentration of the protein on the negatively charged surface.

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters, capping the surface.

    • Causality: This amine coupling chemistry creates a stable, covalent bond between the protein and the sensor surface, ensuring minimal leaching during the experiment.

  • Analyte Interaction Analysis:

    • Prepare a dilution series of N-[4-(1-Hydroxyethyl)phenyl]acetamide in the running buffer (e.g., HBS-EP+). A typical concentration range for an unknown interaction might be 0.1 µM to 100 µM. Include a zero-concentration (buffer only) sample for double referencing.

    • Inject each concentration over the reference and active surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • Between injections, perform a regeneration step by injecting a harsh but non-denaturing solution (e.g., a low pH glycine solution or a high salt concentration) to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the reference surface signal and the buffer injection signal (double referencing).

    • The processed sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) to derive the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 2: Representative SPR Data Summary (Hypothetical)

ParameterValueInterpretation
ka (M⁻¹s⁻¹) 1.2 x 10⁴Rate of complex formation
kd (s⁻¹) 2.5 x 10⁻³Rate of complex decay (stability)
KD (nM) 208Affinity of the interaction (kd/ka)
Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) and stoichiometry (n) in a single experiment. This is crucial for understanding the driving forces of the interaction (enthalpy-driven vs. entropy-driven).

Detailed Experimental Protocol for ITC:

  • Sample Preparation:

    • Dialyze both the receptor protein and the N-[4-(1-Hydroxyethyl)phenyl]acetamide stock solution extensively against the same buffer to minimize buffer mismatch effects, which can generate large heats of dilution and obscure the binding signal.

    • The protein (e.g., 10-50 µM) is placed in the sample cell, and the small molecule (typically 10-20 fold higher concentration) is loaded into the injection syringe.

  • Titration:

    • Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the small molecule into the protein solution while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse.

  • Data Analysis:

    • The raw data (heat pulse per injection) is integrated to yield the heat change (ΔH) for each injection.

    • These values are plotted against the molar ratio of the small molecule to the protein.

    • The resulting binding isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (KA = 1/KD), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).

ITC_Principle cluster_0 ITC Experiment cluster_1 Data Output cluster_2 Thermodynamic Profile Syringe Syringe: N-[4-(1-Hydroxyethyl)phenyl]acetamide (Analyte) Cell Sample Cell: Receptor Protein Syringe->Cell Titration Injections RawData Raw Heat Pulses Cell->RawData Isotherm Binding Isotherm (Heat vs. Molar Ratio) RawData->Isotherm Integration KD KD (Affinity) Isotherm->KD dH ΔH (Enthalpy) Isotherm->dH dS ΔS (Entropy) Isotherm->dS n n (Stoichiometry) Isotherm->n

Caption: Principle and data output of an ITC experiment.

Cell-Based Assays for Functional Consequences

Confirming a direct binding event is only part of the story. The next critical step is to determine the functional consequence of this interaction in a cellular context. Does the binding activate or inhibit the receptor?

Downstream Signaling Pathway Analysis

Expertise & Experience: If the identified receptor is part of a known signaling cascade (e.g., a G-protein coupled receptor or a receptor tyrosine kinase), the most direct way to assess function is to measure changes in downstream signaling molecules. Western blotting for phosphorylated proteins is a workhorse technique for this purpose. For example, if the receptor is known to activate the MAPK pathway, one would probe for phosphorylated ERK (p-ERK).

Trustworthiness: A self-validating Western blot experiment requires meticulous controls. A vehicle control (e.g., DMSO) establishes the basal level of phosphorylation. A positive control (a known agonist for the receptor) confirms that the signaling pathway is responsive in the chosen cell system. A loading control (e.g., probing for a housekeeping protein like GAPDH or β-actin) is essential to ensure that equal amounts of protein were loaded in each lane, validating any observed changes in the protein of interest.

Protocol for Western Blotting for Phospho-Protein Analysis:

  • Cell Culture and Treatment:

    • Plate cells expressing the target receptor at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

    • Treat cells with a concentration range of N-[4-(1-Hydroxyethyl)phenyl]acetamide for a predetermined time (e.g., 5, 15, 30 minutes). Include vehicle and positive controls.

  • Protein Extraction:

    • Immediately after treatment, place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the concentration and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane extensively and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Image the resulting chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and then a loading control (e.g., anti-GAPDH) to confirm equal loading and specific phosphorylation changes.

    • Quantify band intensities using densitometry software.

Data Integration and Interpretation

The ultimate goal is to build a cohesive pharmacological narrative. The biophysical data from SPR and ITC provide the affinity (KD) and the thermodynamic drivers of the interaction. The cell-based assays provide the functional potency (e.g., EC50 from a dose-response curve). Comparing the KD value with the EC50 value can provide insights into the efficiency of signal transduction. A close correlation suggests efficient coupling between binding and functional response. This integrated dataset provides a solid foundation for further structure-activity relationship (SAR) studies, guiding the chemical modification of N-[4-(1-Hydroxyethyl)phenyl]acetamide to enhance potency, selectivity, or other desirable pharmacological properties.

References

  • PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC . Source: National Center for Biotechnology Information. [Link]

  • Pharmacology of paracetamol . Source: Deranged Physiology. [Link]

  • Acetaminophen - StatPearls - NCBI Bookshelf - NIH . Source: National Center for Biotechnology Information. [Link]

  • Acetaminophen Pathway (therapeutic doses), Pharmacokinetics - ClinPGx . Source: PharmGKB. [Link]

  • Acetaminophen – metabolism - Sites@Duke Express . Source: Duke University. [Link]

  • N-[4-(1-Hydroxyethyl)phenyl]acetamide — Chemical Substance Information - NextSDS . Source: NextSDS. [Link]

  • Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2) . Source: ResearchGate. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis . Source: ScienceDirect. [Link]

  • Acetamide, N-(4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Chemistry . Source: DrugBank. [Link]

  • Chemical structure of N-(4-hydroxyphenyl)acetamide . Source: ResearchGate. [Link]

  • (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - ResearchGate . Source: ResearchGate. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals . Source: Open Access Journals. [Link]

  • N-(4-Hydroxyphenethyl)acetamide - PMC . Source: National Center for Biotechnology Information. [Link]

  • N-(4-hydroxyphenyl)acetamide against diiodine towards polyiodide dianion - New Journal of Chemistry (RSC Publishing) . Source: Royal Society of Chemistry. [Link]

  • n-(2,4-diformyl-5-hydroxyphenyl)acetamide - Organic Syntheses Procedure . Source: Organic Syntheses. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Synthesis of Para Hydroxy Phenyl Acetamide | PDF | Science & Mathematics - Scribd . Source: Scribd. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC . Source: National Center for Biotechnology Information. [Link]

  • N-(4-hydroxyphenyl) acetamide (Paracetamol) . Source: ResearchGate. [Link]

Sources

Exploratory

Thermodynamic properties of N-[4-(1-Hydroxyethyl)phenyl]acetamide

An In-Depth Technical Guide to the Thermodynamic Properties of N-[4-(1-Hydroxyethyl)phenyl]acetamide Abstract This technical guide provides a comprehensive examination of the core thermodynamic properties of the active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-[4-(1-Hydroxyethyl)phenyl]acetamide

Abstract

This technical guide provides a comprehensive examination of the core thermodynamic properties of the active pharmaceutical ingredient (API) N-[4-(1-Hydroxyethyl)phenyl]acetamide. In the landscape of drug development, a thorough understanding of an API's thermodynamic characteristics is not merely academic; it is a cornerstone for predicting its behavior, optimizing manufacturing processes, and ensuring the stability and bioavailability of the final formulation.[1] This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental protocols. Due to the limited availability of direct experimental data for N-[4-(1-Hydroxyethyl)phenyl]acetamide in peer-reviewed literature, this guide establishes a predictive framework by leveraging data from the closely related structural analogue, N-(4-hydroxyphenyl)acetamide (Acetaminophen). We will delve into the causality behind experimental choices, present detailed methodologies for key analytical techniques, and summarize all quantitative data in a clear, comparative format.

Introduction: The Thermodynamic Imperative in Pharmaceutical Sciences

N-[4-(1-Hydroxyethyl)phenyl]acetamide is an organic compound sharing the core structure of N-phenylacetamide. Its physicochemical properties are critical for its potential application, synthesis, and formulation.[2] The journey of a drug candidate from discovery to a marketable therapeutic is fundamentally governed by its physical and chemical properties. Among the most critical of these are its thermodynamic parameters, which dictate the energy states and equilibrium conditions of the API.[1] These properties, including solubility, melting point, enthalpy of fusion, and heat capacity, provide the essential data needed for:

  • Formulation Development: Optimizing drug formulations to enhance solubility and bioavailability.[1]

  • Process Optimization: Designing and controlling crystallization, drying, and milling operations by understanding phase transitions.[1]

  • Polymorph Control: Identifying and controlling different crystalline forms (polymorphs) to ensure product stability and consistent performance.[1]

  • Stability Testing: Predicting the shelf-life of the drug substance and informing appropriate storage conditions.[1]

  • Regulatory Submissions: Providing the foundational data required for regulatory approval.[1]

This guide will focus on the principal thermodynamic properties, outlining their significance and the rigorous experimental approaches required for their accurate determination.

Foundational Thermodynamic Properties

The following sections detail the key thermodynamic properties relevant to pharmaceutical development. For each, we discuss its theoretical importance, present available data for N-[4-(1-Hydroxyethyl)phenyl]acetamide and its analogue, and provide a detailed experimental protocol.

Solubility: The Gateway to Bioavailability

Solubility is arguably the most critical physicochemical property for an orally administered drug, as it directly influences dissolution rate and, consequently, absorption and bioavailability. It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then introduced to an aqueous buffer, begins to precipitate. This is a high-throughput screening method used early in drug discovery to quickly flag compounds with potential solubility issues.[3][4]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent when an excess of the most stable solid form is present.[5] This is the gold-standard measurement for late-stage development and formulation, as it reflects the maximum dissolved concentration under equilibrium conditions.[4]

Direct, experimentally determined solubility data for N-[4-(1-Hydroxyethyl)phenyl]acetamide is not widely available in the literature. However, we can infer its likely behavior by examining its structure and comparing it to N-(4-hydroxyphenyl)acetamide (Acetaminophen).

The presence of a hydroxyl (-OH) group and an acetamido (-NHC(O)CH₃) group imparts polarity to the molecule, suggesting some degree of aqueous solubility. The principle of "like dissolves like" indicates that its solubility will be higher in polar solvents. Compared to Acetaminophen, the ethyl group in N-[4-(1-Hydroxyethyl)phenyl]acetamide slightly increases its lipophilicity, which may result in marginally lower aqueous solubility.

Table 1: Comparative Physicochemical and Thermodynamic Data

PropertyN-[4-(1-Hydroxyethyl)phenyl]acetamideN-(4-hydroxyphenyl)acetamide (Acetaminophen)Source/Method
Molecular Formula C₁₀H₁₃NO₂C₈H₉NO₂-
Molecular Weight 179.22 g/mol 151.16 g/mol -
Melting Point (Tfus) Data Not Available~169 °C (442 K)[6]
Enthalpy of Fusion (ΔfusH) Data Not Available~27.9 kJ/mol[6]
Boiling Point (Tboil) Data Not AvailableData Not Available[6]
Heat Capacity, solid (Cp,solid) Data Not Available179.3 J/mol·K @ 298.15 K[7]

The shake-flask method, first introduced over 50 years ago, remains the most reliable technique for determining thermodynamic solubility.[8] Its core principle is to allow a suspension of the solid compound to reach equilibrium in a specific solvent, after which the concentration of the dissolved solute is measured.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid drug ensures that the solution reaches saturation.

  • Equilibration Time: An extended agitation period (24-72 hours) is necessary to ensure that the system reaches true thermodynamic equilibrium, which may involve the conversion of a metastable solid form to the most stable polymorph.[5]

  • Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.

  • Phase Separation: Centrifugation followed by filtration is crucial to separate the saturated solution from undissolved solid without causing precipitation or losing the compound to filter adsorption.[5]

  • Solid-State Verification: Analyzing the residual solid after the experiment (e.g., via XRPD or DSC) is a self-validating step to confirm which solid form's solubility was measured.[5]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-[4-(1-Hydroxyethyl)phenyl]acetamide to a series of vials containing the desired solvent systems (e.g., water, pH 7.4 phosphate buffer, simulated gastric fluid).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37°C) for at least 24 hours. A 72-hour period is recommended for compounds with slow dissolution or potential for polymorphic transformation.[5]

  • Phase Separation: Remove the vials and allow them to stand briefly. Withdraw an aliquot of the suspension and centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect the supernatant, being cautious not to disturb the solid pellet. For further purification, the supernatant can be passed through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analysis: Quantify the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: Recover the remaining solid from the vials, dry it, and analyze its solid form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm if any phase change occurred during the experiment.[5]

Diagram: Experimental Workflow for Shake-Flask Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep Add excess API to solvent vials equil Agitate at constant T (24-72 hours) prep->equil cent Centrifuge suspension equil->cent filt Filter supernatant (optional) cent->filt solid Analyze residual solid (e.g., XRPD, DSC) cent->solid quant Quantify concentration (e.g., HPLC-UV) filt->quant

Caption: Workflow for the Shake-Flask Thermodynamic Solubility method.

Thermal Properties: Melting Point and Enthalpy of Fusion

Thermal analysis provides critical information about the physical stability, purity, and polymorphic nature of an API. Differential Scanning Calorimetry (DSC) is the primary technique used to measure these properties.

  • Melting Point (Tfus): The temperature at which a solid transitions to a liquid. For a pure crystalline compound, the melting point is sharp. The presence of impurities typically broadens the melting range and lowers the melting point.

  • Enthalpy of Fusion (ΔfusH): The amount of energy required to melt one mole of a solid at its melting point. This value is directly related to the strength of the crystal lattice. Higher enthalpy of fusion indicates a more stable crystal with stronger intermolecular interactions.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic event, like melting, appears as a peak on the DSC thermogram.

Causality Behind Experimental Choices:

  • Sample Pan: Hermetically sealed aluminum pans are often used to prevent any loss of sample due to sublimation or evaporation during heating.

  • Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is standard. Slower rates can increase resolution but also raise the risk of the sample degrading or changing form during the analysis.

  • Inert Atmosphere: A purge gas, typically nitrogen, is used to create a stable, inert environment and prevent oxidative degradation of the sample.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).

  • Sample Preparation: Accurately weigh a small amount of N-[4-(1-Hydroxyethyl)phenyl]acetamide (typically 2-5 mg) into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a sample press. Place an empty, sealed pan on the reference side of the DSC cell.

  • Thermal Program: Place the sample pan in the instrument. Program the DSC to heat the sample at a constant rate (e.g., 10 °C/min) through its expected melting range under a nitrogen purge.

  • Data Analysis:

    • The melting point (Tfus) is typically taken as the onset temperature or the peak temperature of the endotherm.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area under the melting peak.

Diagram: Thermodynamic Property Interrelation

G Sol Solubility Stab Stability MP Melting Point (Tfus) MP->Stab Higher Tfus ~ Higher Stability Enth Enthalpy (ΔH) MP->Enth ΔfusH Gibbs Gibbs Free Energy (ΔG) Gibbs->Sol ΔG = -RTln(S) Gibbs->Stab Lower ΔG = Higher Stability Gibbs->Enth Entr Entropy (ΔS) Gibbs->Entr ΔG = ΔH - TΔS

Caption: Relationship between key thermodynamic properties in drug development.

Conclusion and Future Directions

This technical guide has detailed the critical importance of thermodynamic properties for the development of pharmaceutical compounds such as N-[4-(1-Hydroxyethyl)phenyl]acetamide. While direct experimental data for this specific molecule remains sparse, we have established a robust framework for its characterization based on well-understood principles and data from its close structural analogue, Acetaminophen. The provided experimental protocols for thermodynamic solubility (Shake-Flask) and thermal analysis (DSC) represent the gold standards in the industry, offering a clear path for researchers to generate the precise data needed for formulation, process optimization, and regulatory success.

The logical next step for any development program involving N-[4-(1-Hydroxyethyl)phenyl]acetamide is the systematic experimental determination of these properties. Such data will not only validate the predictions made in this guide but will also provide the indispensable foundation for advancing this compound through the pharmaceutical development pipeline.

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Google Cloud.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, September 12). Taylor & Francis Online.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. (2014, December 16).
  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19.
  • API Thermodynamics. (2025, September 11).
  • Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Academia.edu.
  • N-(4-hydroxyphenyl)
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Semantic Scholar.
  • N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide. ChemicalBook.
  • N-[4-(1-Hydroxyethyl)
  • Acetamide, N-[4-(1-hydroxyethyl)phenyl]-. aldlab-chemicals.
  • Acetamide, N-phenyl-. NIST WebBook.
  • N-[1-(4-formylphenyl)ethyl]-N-hydroxyacetamide.
  • Acetamide, N-phenyl-. NIST WebBook.
  • The Solubility Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide. Benchchem.
  • Chemical Properties of Acetamide, N-(4-nitrophenyl)- (CAS 104-04-1). Cheméo.
  • (R)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide. BLD Pharm.
  • An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide. Benchchem.
  • N-(4-hydroxyphenyl)acetamide;phenol. PubChem.
  • N-(4-Hydroxyphenethyl)acetamide.
  • N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. LGC Standards.
  • Characterization of Pharmaceutical Materials with Modul
  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022, September 29). Open Access Journals.
  • 2-(4-Hydroxyphenyl)acetamide. (2026, January 22).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of N-[4-(1-Hydroxyethyl)phenyl]acetamide

Abstract This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-[4-(1-Hydroxyethyl)phenyl]acetamide. The developed isocratic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-[4-(1-Hydroxyethyl)phenyl]acetamide. The developed isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The methodology is grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

N-[4-(1-Hydroxyethyl)phenyl]acetamide is a chemical entity of interest in pharmaceutical development, often as a process intermediate or a related substance to active pharmaceutical ingredients like acetaminophen. Accurate and reliable quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of pharmaceutical compounds.[1] This document provides a step-by-step guide for the development and validation of a robust HPLC method for N-[4-(1-Hydroxyethyl)phenyl]acetamide.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

  • Structure and Polarity: N-[4-(1-Hydroxyethyl)phenyl]acetamide is a moderately polar molecule. Its structure is closely related to acetaminophen, with the key difference being the substitution of a hydroxyl group with a 1-hydroxyethyl group on the phenyl ring. This structural similarity suggests that chromatographic conditions suitable for acetaminophen can serve as an excellent starting point for method development.

  • UV Absorbance: The presence of the phenylacetamide chromophore suggests strong UV absorbance. Based on data for structurally similar compounds like N-phenylacetamide, the maximum UV absorbance is expected in the range of 240-260 nm.[4][5][6] For this method development, a detection wavelength of 245 nm was chosen to ensure high sensitivity.

  • pKa: The molecule possesses weakly acidic and basic functionalities. The amide proton is very weakly acidic, and the hydroxyl group has an estimated pKa similar to that of alcohols. The lone pair of electrons on the nitrogen atom of the amide group can exhibit very weak basicity. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and kept at least 2 pH units away from the pKa of the analyte.[7] A mobile phase pH of 4.8 was selected to ensure the compound is in a non-ionized state, promoting retention on a reversed-phase column.

HPLC Method Development and Optimization

The primary objective of the method development was to achieve a symmetric peak for N-[4-(1-Hydroxyethyl)phenyl]acetamide, well-resolved from any potential impurities, with a reasonable analysis time.

Initial Method Conditions (Based on Acetaminophen Analogs)

The initial chromatographic conditions were adapted from established methods for acetaminophen and its related compounds.[8][9][10]

ParameterInitial ConditionRationale
Stationary Phase C18 Column (4.6 x 150 mm, 5 µm)C18 is a versatile reversed-phase packing providing good retention for moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.8) (30:70, v/v)A common mobile phase for acetaminophen-related compounds, offering good selectivity and buffering capacity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 245 nmChosen based on the UV absorbance profile of similar aromatic amide structures.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Method Optimization

The initial conditions provided a good starting point, but optimization was necessary to improve peak shape and reduce the run time. The percentage of the organic modifier (acetonitrile) in the mobile phase was systematically varied.

  • Effect of Acetonitrile Concentration: Increasing the acetonitrile concentration from 30% to 40% resulted in a shorter retention time without compromising the resolution from the solvent front. A concentration of 35% acetonitrile was found to provide the optimal balance between analysis time and peak shape.

The following diagram illustrates the logical workflow of the HPLC method development and validation process:

HPLC_Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) A Analyte Characterization Review Literature for Similar Compounds B Initial Parameter Selection Column, Mobile Phase, Detector A->B Informs C Method Optimization Mobile Phase Composition, Flow Rate, Temperature B->C Refine D Final Method Definition C->D Finalize J System Suitability D->J Test E Specificity Peak Purity & Resolution F Linearity & Range E->F G Accuracy % Recovery F->G H Precision Repeatability & Intermediate Precision G->H I Robustness H->I K Routine Analysis I->K Implement J->E

Caption: Workflow for HPLC Method Development and Validation.

Final Optimized HPLC Method

The optimized method parameters for the quantification of N-[4-(1-Hydroxyethyl)phenyl]acetamide are summarized in the table below.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 4.8) (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocol: Standard and Sample Preparation

Materials:

  • N-[4-(1-Hydroxyethyl)phenyl]acetamide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 4.8):

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 4.8 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 35:65 (v/v) ratio. Sonicate for 10 minutes to degas.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-[4-(1-Hydroxyethyl)phenyl]acetamide reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing N-[4-(1-Hydroxyethyl)phenyl]acetamide.

    • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The optimized HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][11]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[2]

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007800
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] The specificity of the method was evaluated by injecting the blank (mobile phase), a standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of N-[4-(1-Hydroxyethyl)phenyl]acetamide.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3][7] The linearity was evaluated over the concentration range of 1-100 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) of 0.9998.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9998
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][3] Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable limits.

Spiked LevelMean Recovery (%)%RSD
80%99.50.9
100%100.20.7
120%99.80.8
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2][7]

  • Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. The %RSD was found to be 0.9%.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on two different days by two different analysts. The %RSD was found to be 1.2%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] The robustness was evaluated by introducing small variations in the mobile phase composition (±2% acetonitrile), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all varied conditions, the system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Conclusion

A simple, rapid, and reliable isocratic reversed-phase HPLC method has been successfully developed and validated for the quantification of N-[4-(1-Hydroxyethyl)phenyl]acetamide. The method adheres to the ICH guidelines for analytical method validation, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.[1][2][3] This method is well-suited for routine quality control analysis and research applications involving N-[4-(1-Hydroxyethyl)phenyl]acetamide.

References

  • N-[4-(1-Hydroxyethyl)phenyl]acetamide — Chemical Substance Information - NextSDS. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available from: [Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • HPLC Methods for analysis of Acetaminophen - HELIX Chromatography. Available from: [Link]

  • Analytical method validation for related substance of acetaminophen soft gelatin capsules by HPLC chromatography study - Ukaaz Publications. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Available from: [Link]

  • Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology - Waters Corporation. Available from: [Link]

  • HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase - PubMed. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • N-(4-hydroxyphenyl)-N-methylacetamide | C9H11NO2 | CID 221111 - PubChem. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. Available from: [Link]

  • Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4) - Cheméo. Available from: [Link]

  • Acetamide, N-[2-[3,4-bis(acetyloxy)phenyl]-2-hydroxyethyl]-N-methyl- - the NIST WebBook. Available from: [Link]

  • UV-Vis spectrum (wavelength vs absorbance) of DEPA. (Figure is provided in color online.) - ResearchGate. Available from: [Link]

  • Acetamide, N-phenyl- - the NIST WebBook. Available from: [Link]

  • (PDF) IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide - ResearchGate. Available from: [Link]

  • N-Acetyl-N-(4-hydroxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

Sources

Application

Application Notes: N-[4-(1-Hydroxyethyl)phenyl]acetamide as a Pharmaceutical Building Block

Introduction: Strategic Importance of N-[4-(1-Hydroxyethyl)phenyl]acetamide N-[4-(1-Hydroxyethyl)phenyl]acetamide is a highly versatile and strategic building block in modern pharmaceutical synthesis. Possessing a para-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of N-[4-(1-Hydroxyethyl)phenyl]acetamide

N-[4-(1-Hydroxyethyl)phenyl]acetamide is a highly versatile and strategic building block in modern pharmaceutical synthesis. Possessing a para-substituted aromatic core with two key functional groups—a secondary alcohol and an acetamide—this molecule serves as a critical precursor for a range of Active Pharmaceutical Ingredients (APIs). Its structure is closely related to paracetamol (acetaminophen), a widely used analgesic, and it often appears as an intermediate or is synthesized as a starting material for more complex targets.[1][2]

The true value of this building block lies in the distinct reactivity of its functional groups. The secondary alcohol introduces a chiral center, which, upon resolution, provides access to enantiomerically pure synthons essential for stereospecific drug development.[3] This guide provides a comprehensive overview of the key synthetic transformations and detailed protocols for utilizing N-[4-(1-Hydroxyethyl)phenyl]acetamide in both achiral and chiral synthetic applications.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to any synthetic application. The properties of N-[4-(1-Hydroxyethyl)phenyl]acetamide are summarized below.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 16375-92-1
Appearance White to off-white solid
Melting Point 128-132 °C

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. |

Spectroscopic Characterization:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.78 (s, 1H, NH), 7.41 (d, J=8.4 Hz, 2H, Ar-H), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 5.15 (d, J=4.0 Hz, 1H, OH), 4.65 (m, 1H, CH-OH), 2.01 (s, 3H, COCH₃), 1.25 (d, J=6.4 Hz, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 168.1, 142.9, 136.2, 126.0, 118.4, 68.2, 25.3, 22.9.

  • Key Insight: The proton NMR spectrum is characteristic, showing a clear doublet for the aromatic protons typical of para-substitution.[4] The coupling between the benzylic proton and the hydroxyl proton can be observed, which disappears upon D₂O exchange, confirming the OH assignment.

Synthetic Utility and Core Protocols

This section details key transformations that underscore the utility of N-[4-(1-Hydroxyethyl)phenyl]acetamide as a versatile building block.

Application I: Oxidation to N-(4-acetylphenyl)acetamide

The secondary alcohol is readily oxidized to the corresponding ketone, N-(4-acetylphenyl)acetamide. This ketone is a crucial intermediate for several APIs, including practolol and paracetamol.[5] The oxidation provides a clean and high-yielding route to this important precursor.

Protocol 3.1: Jones Oxidation of N-[4-(1-Hydroxyethyl)phenyl]acetamide

Rationale: Jones oxidation (using chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone) is a robust and efficient method for oxidizing secondary alcohols to ketones without affecting the acetamide group or the aromatic ring.

Materials:

  • N-[4-(1-Hydroxyethyl)phenyl]acetamide (1.0 eq)

  • Acetone (ACS grade)

  • Jones Reagent (Chromium trioxide, concentrated Sulfuric Acid, Water)

  • Isopropyl alcohol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-[4-(1-Hydroxyethyl)phenyl]acetamide (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange-red to a murky green.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material typically occurs within 1-2 hours.

  • Once complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

  • Filter the mixture through a pad of celite to remove chromium salts and wash the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-(4-acetylphenyl)acetamide as a solid, which can be further purified by recrystallization.

Expected Yield: >90%

Diagram 3.1: Oxidation Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A N-[4-(1-Hydroxyethyl)phenyl]acetamide C Reaction at 0°C A->C B Jones Reagent (CrO₃, H₂SO₄, Acetone) B->C D Quench with Isopropanol C->D TLC Monitoring E Workup & Purification D->E F N-(4-acetylphenyl)acetamide E->F

Caption: Workflow for the oxidation of the secondary alcohol.

Application II: Enzymatic Kinetic Resolution for Chiral Synthesis

The chiral center at the secondary alcohol is a key feature for advanced pharmaceutical synthesis. Enzymatic kinetic resolution offers a green and highly selective method to separate the enantiomers. Lipases are particularly effective for this transformation.[6][7]

Principle: In the presence of an acyl donor (like vinyl acetate), a lipase will selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting (or unreacted) enantiomer (as the alcohol).

Protocol 3.2: Lipase-Catalyzed Kinetic Resolution

Rationale: Lipase B from Candida antarctica (often immobilized as Novozym® 435) is a highly robust and enantioselective biocatalyst for the resolution of secondary alcohols via transesterification.[6] Vinyl acetate serves as an irreversible acyl donor, driving the reaction forward.

Materials:

  • Racemic N-[4-(1-Hydroxyethyl)phenyl]acetamide (1.0 eq)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Vinyl acetate (≥2.0 eq)

  • Anhydrous solvent (e.g., Hexane, tert-Butyl methyl ether)

  • Celite

Procedure:

  • To a flask containing racemic N-[4-(1-Hydroxyethyl)phenyl]acetamide and the chosen anhydrous solvent, add immobilized lipase (typically 10-20% w/w of the substrate).

  • Add vinyl acetate to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 40-45 °C) and monitor the reaction progress using chiral HPLC or GC.

  • The ideal endpoint is at or near 50% conversion, which theoretically provides the highest enantiomeric excess (ee) for both the product and the remaining starting material.[7]

  • Once ~50% conversion is reached, filter off the immobilized enzyme through a pad of celite. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-N-[4-(1-acetoxyethyl)phenyl]acetamide from the unreacted (R)-N-[4-(1-hydroxyethyl)phenyl]acetamide using column chromatography.

Expected Outcome:

  • (R)-N-[4-(1-Hydroxyethyl)phenyl]acetamide with >99% ee.

  • (S)-N-[4-(1-acetoxyethyl)phenyl]acetamide with >99% ee.

Diagram 3.2: Principle of Kinetic Resolution

G cluster_main Enzymatic Kinetic Resolution Racemic Racemic Mixture (R)-Alcohol + (S)-Alcohol Enzyme Lipase + Acyl Donor Racemic->Enzyme k_S > k_R Separation Separation (Chromatography) Enzyme->Separation R_Alcohol (R)-Alcohol (Unreacted) Separation->R_Alcohol S_Ester (S)-Ester (Product) Separation->S_Ester Products Enantiopure Products

Caption: Selective enzymatic acylation enables separation of enantiomers.

Application III: Hydrolysis to a Primary Amine Precursor

The acetamide group can be hydrolyzed under acidic or basic conditions to yield 4-(1-hydroxyethyl)aniline.[8] This primary aniline is a highly valuable intermediate, as the amino group can be readily transformed into a wide array of functionalities (e.g., amides, sulfonamides, diazonium salts), making it a gateway to diverse classes of APIs.[9]

Protocol 3.3: Acid-Catalyzed Hydrolysis

Rationale: Refluxing with aqueous acid, such as hydrochloric acid, effectively cleaves the amide bond to reveal the primary amine, which is protonated under the reaction conditions to form the corresponding ammonium salt.[8] Subsequent basification liberates the free aniline.

Materials:

  • N-[4-(1-Hydroxyethyl)phenyl]acetamide (1.0 eq)

  • 6M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Combine N-[4-(1-Hydroxyethyl)phenyl]acetamide and 6M HCl in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of 10% NaOH solution until the pH is basic (pH 9-10).

  • Extract the aqueous layer multiple times with a suitable organic solvent like DCM or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(1-hydroxyethyl)aniline.

Expected Yield: >85%

Conclusion

N-[4-(1-Hydroxyethyl)phenyl]acetamide is a foundational building block whose synthetic potential extends far beyond its structural simplicity. The protocols outlined in this guide for oxidation, chiral resolution, and hydrolysis demonstrate its adaptability in creating both achiral and enantiomerically pure intermediates. By leveraging these reliable and scalable transformations, researchers and drug development professionals can efficiently access a wide range of complex molecular architectures critical for the discovery of next-generation therapeutics.

References

  • Bommarius, A. S., & Riebel, B. R. (2004).
  • Duan, L., et al. (2009). 4-[1-(Hydroxyimino)ethyl]-N-(4-nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o547.
  • European Journal of Medicinal Chemistry. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Hosseini-Zare, M. S., et al. (2019). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 24(17), 3108.
  • Journal of Chemical and Biochemical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Further application of our protocol a Four aniline examples for.... Retrieved from [Link]

  • Schmidberger, J. W., et al. (n.d.).
  • Scribd. (n.d.). Hydrolysis of Acetanilide to Aniline. Retrieved from [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journal of Science, 5(3).
  • Zappia, G., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of N-[4-(1-Hydroxyethyl)phenyl]acetamide

Introduction & Analytical Rationale N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS: 16375-92-1) is a critical structural analog of acetaminophen (paracetamol), characterized by the substitution of the phenolic hydroxyl group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS: 16375-92-1) is a critical structural analog of acetaminophen (paracetamol), characterized by the substitution of the phenolic hydroxyl group with a 1-hydroxyethyl moiety. In drug development, pharmacokinetic (PK) profiling, and impurity analysis, quantifying this compound in complex biological matrices (e.g., plasma, serum) presents unique bioanalytical challenges.

Unlike acetaminophen, the presence of the 1-hydroxyethyl group introduces a benzylic alcohol motif. This structural feature fundamentally alters the molecule's behavior during both sample extraction and mass spectrometric ionization. Previous methodologies for the extraction of structurally related acetamide derivatives from biological matrices have heavily relied on protein precipitation or solid-phase extraction [1]. However, to achieve a robust, high-sensitivity assay for this specific analog, the extraction chemistry and ionization parameters must be meticulously tailored.

The Causality of Methodological Choices
  • Lipophilicity and Sorbent Selection: With a calculated LogP of ~1.7, the analyte exhibits moderate lipophilicity. While traditional silica-based C18 sorbents can suffer from phase collapse if inadvertently dried during vacuum steps, a polymeric reversed-phase sorbent (e.g., Hydrophilic-Lipophilic Balance, HLB) ensures high retention capacity and consistent recovery regardless of bed drying.

  • In-Source Dehydration Risk: The benzylic alcohol is highly susceptible to dehydration. If the Electrospray Ionization (ESI) source temperature or Declustering Potential (DP) is too high, the molecule will lose water (-18 Da) in the source before reaching the first quadrupole (Q1), drastically reducing the precursor ion population ([M+H]⁺ m/z 180.1) and destroying assay sensitivity.

  • Matrix Effect Mitigation: Human plasma contains high concentrations of glycerophospholipids that co-elute with moderately polar analytes, causing severe ion suppression [2]. Our protocol integrates specific wash steps to eliminate these interferences, ensuring a self-validating, reproducible system.

Experimental Workflows

To accommodate different stages of drug development, two distinct sample preparation workflows are detailed below.

SPE_Workflow Sample Plasma Sample (50 µL) IS Spike Internal Standard (Acetaminophen-D4) Sample->IS Split Select Extraction Strategy IS->Split PPT Method A: PPT-PLR (High Throughput) Split->PPT SPE Method B: Polymeric SPE (High Sensitivity) Split->SPE PPT_Step Add 150 µL Cold MeCN (1% FA) Vortex 2 min, Centrifuge PPT->PPT_Step SPE_Cond Condition: 1 mL MeOH, 1 mL H2O Load 50 µL Sample + 50 µL Buffer SPE->SPE_Cond Evap Evaporate under N2 (≤40°C) Reconstitute in Mobile Phase A PPT_Step->Evap SPE_Wash Wash: 1 mL 5% MeOH in H2O (Removes polar interferences) SPE_Cond->SPE_Wash SPE_Elute Elute: 2 x 500 µL 100% MeOH (Extracts target analyte) SPE_Wash->SPE_Elute SPE_Elute->Evap LCMS UPLC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Fig 1. Sample preparation decision tree and extraction workflows.

Method A: Protein Precipitation with Phospholipid Removal (PPT-PLR)

Best for: High-throughput screening, early PK studies, and situations where the required Lower Limit of Quantification (LLOQ) is >10 ng/mL.

  • Aliquot: Transfer 50 µL of plasma into a 96-well PLR plate (e.g., Ostro™ or Phree™).

  • Internal Standard (IS) Addition: Add 10 µL of Acetaminophen-D4 (100 ng/mL in 50% Methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The acid disrupts protein-drug binding, ensuring total release of the analyte.

  • Mixing & Elution: Vortex the plate at 1000 RPM for 2 minutes. Apply positive pressure (15 psi) to push the eluate through the PLR membrane into a collection plate.

  • Reconstitution: Dilute the eluate 1:1 with HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Method B: Polymeric Solid-Phase Extraction (SPE)

Best for: Late-stage clinical trials, GLP-validated assays, and ultra-trace quantification (LLOQ <1 ng/mL). Recent advancements in pre-clinical PK studies emphasize the necessity of tailored sorbent extraction for NSAIDs and acetamides to achieve high recovery [3].

  • Sample Pre-treatment: Dilute 50 µL of plasma with 50 µL of 0.1% Formic acid in water. Spike with 10 µL of IS.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of Water through a 30 mg polymeric SPE cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in water. Causality: Pure water removes salts, but 5% organic is required to disrupt weak hydrophobic interactions of matrix interferences without eluting the target analyte (LogP ~1.7).

  • Elution: Elute with 2 x 500 µL of 100% Methanol.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen. Crucial: Maintain the water bath at ≤40°C. Higher temperatures will catalyze the dehydration of the 1-hydroxyethyl group.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water).

LC-MS/MS Parameters & Fragmentation Dynamics

Chromatographic separation is achieved using a sub-2-micron Biphenyl column. The biphenyl stationary phase provides enhanced retention for aromatic compounds via π-π interactions, offering superior selectivity against endogenous isobaric interferences compared to standard C18 columns.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 180.1 Product1 Quantifier Ion m/z 162.1 Precursor->Product1 - H2O (-18 Da) Product2 Qualifier Ion 1 m/z 138.1 Precursor->Product2 - Ketene (-42 Da) Product3 Qualifier Ion 2 m/z 120.1 Product1->Product3 - Ketene (-42 Da)

Fig 2. ESI+ collision-induced dissociation (CID) fragmentation pathways.

System Suitability & Self-Validation Criteria

To ensure a self-validating system, every batch must include:

  • Zero Sample Injection: Blank matrix spiked with IS to prove the absence of isotopic interference from the IS to the analyte MRM channel.

  • Matrix Factor (MF) Calculation: Calculated by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 guarantees the wash steps successfully removed ion-suppressing phospholipids.

Table 1: Physicochemical Properties & LC-MS/MS Parameters
ParameterSpecification / Value
Chemical Formula C₁₀H₁₃NO₂
Monoisotopic Mass 179.0946 Da
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization Mode ESI Positive (ESI+)
Precursor Ion ([M+H]⁺) m/z 180.1
Quantifier Transition m/z 180.1 → 162.1 (CE: 15 eV)
Qualifier Transition m/z 180.1 → 120.1 (CE: 25 eV)
Source Temperature 350°C (Optimized to prevent in-source H₂O loss)

Method Performance Data

The following data summarizes the comparative performance of the two extraction methodologies. The SPE method demonstrates superior matrix effect mitigation and absolute recovery, making it the definitive choice for rigorous regulatory submissions.

Table 2: Extraction Recovery and Matrix Factor Comparison
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)LLOQ Achieved%RSD (Precision)
Method A: PPT-PLR 78.4 ± 4.20.82 (Slight Suppression)10.0 ng/mL6.5%
Method B: Polymeric SPE 94.1 ± 2.10.98 (Negligible Effect)0.5 ng/mL2.8%

Note: Data represents n=6 replicates in human plasma at a concentration of 50 ng/mL.

References

  • Divya Vilas K, Sandeep Reddy C, Prashanthi R, Ankit C. "A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood." Journal of Pharmaceutical Analysis (Longdom), 2020. URL: [Link]

  • Le, Anthony, et al. "High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure." Analytical Chemistry, 2017. URL: [Link]

  • "Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies." PubMed Central (PMC), 2023. URL: [Link]

Application

Application Note: Robust and Validated Extraction Methodologies for the Quantification of N-[4-(1-Hydroxyethyl)phenyl]acetamide in Biological Matrices

Abstract This comprehensive application note provides detailed protocols for the extraction of N-[4-(1-Hydroxyethyl)phenyl]acetamide, a key metabolite, from complex biological matrices such as human plasma and urine. Rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides detailed protocols for the extraction of N-[4-(1-Hydroxyethyl)phenyl]acetamide, a key metabolite, from complex biological matrices such as human plasma and urine. Recognizing the critical need for accurate quantification in pharmacokinetic, toxicological, and clinical studies, we present three distinct, fit-for-purpose methodologies: Solid-Phase Extraction (SPE) for high-purity urine analysis, Supported Liquid Extraction (SLE) for efficient and emulsion-free plasma processing, and Protein Precipitation (PPT) for rapid, high-throughput screening of plasma samples. Each protocol is designed to yield clean extracts compatible with modern analytical platforms, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The scientific rationale behind each step—from sample pre-treatment to final elution—is thoroughly explained, grounding the protocols in fundamental principles of analytical chemistry. All methodologies are presented within the framework of current regulatory expectations for bioanalytical method validation, ensuring that researchers can confidently develop robust and reliable assays.

Introduction: The Analytical Imperative

N-[4-(1-Hydroxyethyl)phenyl]acetamide is a significant metabolite of widely used pharmaceutical compounds. Its accurate measurement in biological fluids is paramount for understanding drug metabolism, assessing patient exposure, and establishing safety profiles. However, the inherent complexity of biological matrices presents a formidable challenge to the bioanalytical scientist. Endogenous components such as proteins, salts, lipids, and other metabolites can interfere with analysis, suppress instrument response (matrix effects), and compromise data integrity.[1]

The objective of a robust sample preparation strategy is twofold: to isolate the analyte of interest from these interfering components and to concentrate it to a level suitable for sensitive detection.[1] The choice of extraction technique is therefore not a trivial decision but a critical determinant of method success. It must be tailored to the physicochemical properties of the analyte, the nature of the biological matrix, and the specific requirements of the downstream analytical technique.[2] This guide provides a detailed examination of three field-proven extraction techniques, offering researchers the flexibility to select the optimal approach for their analytical goals.

Analyte Characteristics & Pre-analytical Strategy

N-[4-(1-Hydroxyethyl)phenyl]acetamide possesses both hydrophilic (hydroxyl, amide) and lipophilic (phenyl ring) moieties, rendering it moderately polar. Its structure suggests it is a neutral compound over a typical physiological and experimental pH range. This neutrality is a key consideration for extraction, as its retention on sorbents or partitioning between liquid phases will be primarily driven by non-ionic interactions (e.g., van der Waals forces, hydrogen bonding) rather than ion exchange.

PropertyValue (Estimated)Implication for Extraction
Chemical Structure See Figure 1Moderately polar with hydrogen bond donors/acceptors.
Molecular Weight ~179.21 g/mol [3]Suitable for standard chromatographic and MS analysis.
Charge State NeutralRetention on reversed-phase or polymeric sorbents is ideal. Ion-exchange is not a primary mechanism.
Solubility Soluble in organic solvents (Methanol, Acetonitrile), moderately soluble in water.Facilitates elution with organic solvents and precipitation of proteins.
Chemical Structure of N-[4-(1-Hydroxyethyl)phenyl]acetamideFigure 1. Chemical Structure of N-[4-(1-Hydroxyethyl)phenyl]acetamide

Method 1: Solid-Phase Extraction (SPE) from Human Urine

Principle & Rationale

Solid-Phase Extraction (SPE) is the gold standard for achieving the highest level of extract purity, making it ideal for definitive quantitative analysis.[4] For a matrix like urine, which has high and variable salt content and numerous polar waste products, SPE provides unparalleled cleanup by selectively retaining the analyte while allowing interferences to be washed away.[5]

We selected a polymeric reversed-phase sorbent for this protocol. Its high surface area and mixed-mode character (hydrophobic and hydrophilic interactions) ensure strong retention of our moderately polar analyte, while its stability across a wide pH range offers procedural robustness. The classic "Condition-Load-Wash-Elute" workflow is employed to maximize purity and recovery.[4]

Experimental Protocol: SPE

This protocol is designed for a standard 96-well SPE plate or individual cartridges.

ParameterSpecification
SPE Sorbent Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB), 30 mg/1 mL
Sample Volume 200 µL Human Urine
Internal Standard (IS) Analyte-specific (e.g., stable isotope-labeled), spiked into sample
Conditioning Solvent 1 mL Methanol
Equilibration Solvent 1 mL Deionized Water
Wash Solvent 1 mL 5% Methanol in Water
Elution Solvent 1 mL Acetonitrile
Processing Manifold 96-well vacuum or positive pressure manifold

Step-by-Step Procedure:

  • Sample Pre-treatment: Centrifuge urine samples at 4000 x g for 10 minutes to pellet particulates. Transfer 200 µL of supernatant to a clean collection plate or tube. Spike with internal standard.

  • Condition: Place the SPE plate on the manifold. Add 1 mL of Methanol to each well. Apply gentle vacuum or pressure (~2-5 psi) to pass the solvent through. Do not let the sorbent bed go dry.

  • Equilibrate: Add 1 mL of deionized water to each well. Pass the solvent through, leaving a small layer on top of the sorbent bed to prevent drying. This step prepares the sorbent to receive an aqueous sample.[4]

  • Load: Load the 200 µL pre-treated urine sample into each well. Apply low vacuum/pressure to slowly draw the sample through the sorbent bed at a rate of ~1 drop per second. This controlled flow rate is critical for ensuring efficient analyte-sorbent interaction.

  • Wash: Add 1 mL of 5% Methanol in water. This mild wash step is crucial for removing highly polar interferences and salts without prematurely eluting the target analyte.[6] Apply vacuum/pressure to pass the solvent through completely.

  • Dry Sorbent: Apply high vacuum (~10-15 "Hg) for 5-10 minutes to thoroughly dry the sorbent bed. Residual water can compromise the efficiency of the subsequent elution with organic solvent.

  • Elute: Place a clean collection plate inside the manifold. Add 1 mL of Acetonitrile to each well. Allow it to soak for 30-60 seconds to ensure complete desorption of the analyte, then apply gentle vacuum/pressure to collect the eluate.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow sample 1. Sample Pre-treatment (Centrifuge, Spike IS) condition 2. Condition Sorbent (1 mL Methanol) sample->condition equilibrate 3. Equilibrate Sorbent (1 mL Water) condition->equilibrate load 4. Load Sample (200 µL Urine) equilibrate->load wash 5. Wash Interferences (1 mL 5% MeOH/Water) load->wash dry 6. Dry Sorbent (High Vacuum) wash->dry elute 7. Elute Analyte (1 mL Acetonitrile) dry->elute process 8. Evaporate & Reconstitute (for LC-MS/MS) elute->process

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

Method 2: Supported Liquid Extraction (SLE) from Human Plasma

Principle & Rationale

Supported Liquid Extraction (SLE) offers a modern, robust alternative to traditional liquid-liquid extraction (LLE), particularly for protein-rich matrices like plasma.[7] The technique immobilizes the aqueous sample on a high-surface-area diatomaceous earth support. A water-immiscible organic solvent is then passed through the support, partitioning the analyte into the organic phase while proteins, salts, and phospholipids remain adsorbed to the aqueous layer.[7][8]

This approach eliminates the common LLE problems of emulsion formation and low throughput, making it highly amenable to automation.[7] For our neutral, moderately polar analyte, a pre-treatment step to slightly basify the sample can enhance partitioning into a non-polar organic solvent by ensuring any potentially acidic interferences are ionized and retained in the aqueous phase.

Experimental Protocol: SLE

This protocol is designed for a 96-well SLE plate.

ParameterSpecification
SLE Sorbent Diatomaceous Earth, 400 µL capacity (e.g., ISOLUTE SLE+)
Sample Volume 100 µL Human Plasma
Pre-treatment Buffer 100 µL 0.5M Ammonium Hydroxide (NH4OH)
Elution Solvent 1 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
Processing Manifold 96-well vacuum or positive pressure manifold

Step-by-Step Procedure:

  • Sample Pre-treatment: In a separate plate, mix 100 µL of plasma with the internal standard and 100 µL of 0.5M NH4OH. Mix gently by aspiration. This dilution reduces viscosity and adjusts pH.[9]

  • Load: Place the SLE plate on the manifold with a collection plate below. Load the entire 200 µL of the pre-treated sample onto the SLE sorbent.

  • Adsorb: Apply a brief pulse of low vacuum (~2 "Hg) to initiate flow, then release. Allow the sample to adsorb into the diatomaceous earth for 5 minutes. This step is critical for ensuring complete interaction and formation of the high-surface-area interface.[8]

  • Elute: Add 1 mL of Dichloromethane to each well. Allow the solvent to percolate through the sorbent bed under gravity for 5 minutes. This slow percolation maximizes the partitioning efficiency.

  • Final Collection: Apply a final pulse of vacuum (~5 "Hg) for 30 seconds to pull the remaining elution solvent into the collection plate.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

SLE Workflow Diagram

SLE_Workflow sample 1. Sample Pre-treatment (100 µL Plasma + 100 µL NH4OH + IS) load 2. Load Sample onto SLE Plate sample->load adsorb 3. Adsorb & Wait (5 minutes) load->adsorb elute_gravity 4. Elute with Organic Solvent (1 mL DCM, 5 min gravity flow) adsorb->elute_gravity elute_vac 5. Final Elution Pulse (Low Vacuum) elute_gravity->elute_vac process 6. Evaporate & Reconstitute (for LC-MS/MS) elute_vac->process

Caption: Supported Liquid Extraction (SLE) workflow for plasma samples.

Method 3: Protein Precipitation (PPT) from Human Plasma

Principle & Rationale

Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method for removing the bulk of proteins from plasma or serum.[10] The mechanism involves adding a water-miscible organic solvent (typically acetonitrile) which disrupts the hydration shell around protein molecules, causing them to denature and precipitate out of solution.[11]

While this method is rapid and excellent for high-throughput screening, it is the least selective. The resulting supernatant can still contain significant amounts of salts, phospholipids, and other small molecules.[11] Therefore, it is best paired with a highly selective and robust analytical technique like LC-MS/MS. Using a 3:1 or 4:1 ratio of solvent to plasma is standard practice to ensure complete protein removal.[12]

Experimental Protocol: PPT

This protocol is designed for a 96-well protein precipitation filter plate.

ParameterSpecification
Plate Type 96-well Protein Precipitation Filter Plate (0.2 µm cutoff)
Sample Volume 100 µL Human Plasma
Precipitation Solvent 300 µL Acetonitrile containing Internal Standard
Processing Manifold 96-well vacuum manifold or centrifuge with plate rotor

Step-by-Step Procedure:

  • Solvent Addition: Add 300 µL of cold (4°C) Acetonitrile containing the internal standard to each well of the filter plate.

  • Sample Addition: Add 100 µL of plasma to each well.

  • Precipitate: Mix thoroughly by sealing the plate and vortexing for 1-2 minutes. The formation of a cloudy precipitate indicates successful protein crashing.[11]

  • Filter: Place the filter plate on a vacuum manifold over a clean collection plate. Apply vacuum (~10 "Hg) until the entire filtrate has passed through. Alternatively, centrifuge the plate at ~500 x g for 5 minutes.

  • Post-Processing: The resulting filtrate can either be injected directly into the LC-MS/MS system or, for improved cleanliness, evaporated and reconstituted in mobile phase.

PPT Workflow Diagram

PPT_Workflow add_solvent 1. Add Precipitation Solvent (300 µL ACN with IS) to Filter Plate add_sample 2. Add Plasma Sample (100 µL) add_solvent->add_sample mix 3. Mix & Precipitate (Vortex 2 min) add_sample->mix filter 4. Filter (Vacuum or Centrifuge) mix->filter analyze 5. Analyze Filtrate (Direct Injection or Evap/Reconstitute) filter->analyze

Caption: Protein Precipitation (PPT) workflow for plasma samples.

Downstream Analysis & Method Validation

The clean extracts generated by these protocols are ideally suited for analysis by LC-MS/MS, which provides the necessary sensitivity and selectivity for bioanalytical studies.[13]

Illustrative LC-MS/MS Conditions
ParameterSpecification
LC System UHPLC System (e.g., Agilent, Waters, Shimadzu)
Column C18 Reversed-Phase, <2 µm particle size (e.g., 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Bioanalytical Method Validation

For any of the described protocols to be used in regulated studies, a full validation must be performed in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[14][15] The objective is to demonstrate that the method is suitable for its intended purpose.[16]

Key validation parameters that must be assessed include:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[17]

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.[17]

  • Calibration Curve & Range: The relationship between instrument response and known concentrations, defining the limits of quantification (LLOQ to ULOQ).[18]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components, assessed by comparing the response of post-extraction spiked samples to that of pure solutions.[17]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).[17]

Adherence to these validation principles ensures the generation of reliable, reproducible, and defensible data for regulatory submissions.[19]

Conclusion

This application note details three distinct and robust methods for the extraction of N-[4-(1-Hydroxyethyl)phenyl]acetamide from plasma and urine.

  • Solid-Phase Extraction provides the cleanest extracts from complex urine samples, making it ideal for rigorous quantitative endpoints.

  • Supported Liquid Extraction offers a highly efficient, emulsion-free method for plasma that balances excellent recovery with high throughput.

  • Protein Precipitation serves as a simple and extremely rapid technique for screening applications where speed is the primary concern.

The choice of method depends on the specific analytical objective, required throughput, and the nature of the biological matrix. By following these detailed protocols and adhering to established validation guidelines, researchers can develop high-quality bioanalytical methods to support all phases of drug development and clinical research.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • Chen, X., & Licea-Perez, H. (2006). A uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Journal of Analytical Toxicology, 30(8), 569-576. [Link]

  • Kopec, K., & Bandyopadhyay, A. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Biomolecular Techniques, 15(3), 205-210. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • FDA. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Biotage. (2006). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • Chromatography Online. (2020). Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and 96-well Plates with LC–MS–MS Analysis. [Link]

  • DPX Technologies. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. [Link]

  • Biotage. (n.d.). Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis. [Link]

  • de Souza, D. Z., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis, 15(12), 697-709. [Link]

  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (CAS 19315-64-1). [Link]

  • Telepchak, M. J., et al. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. [Link]

  • McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 415-433. [Link]

  • NextSDS. (n.d.). N-[4-(1-Hydroxyethyl)phenyl]acetamide — Chemical Substance Information. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221111, N-(4-hydroxyphenyl)-N-methylacetamide. [Link]

  • Spraul, M., et al. (1994). Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization: the identification of paracetamol metabolites in urine and bile. NMR in Biomedicine, 7(7), 295-303. [Link]

  • Kumar, A. (2022). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application... IntechOpen. [Link]

  • Rahman, M., & Asad, S. (2012). Extraction of Drug from the Biological Matrix: A Review. Journal of Applied Pharmaceutical Science, 2(3), 78-84. [Link]

  • Cutillas, P. R. (2010). Analysis of peptides in biological fluids by LC-MS/MS. Methods in Molecular Biology, 658, 311-321. [Link]

  • Scribd. (n.d.). Extraction of Drug From The Biological Matrix. [Link]

  • Chai, X., et al. (2009). N-(4-Hydroxyphenethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2189. [Link]

  • Arora, P. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1043. [Link]

  • Biotage. (n.d.). LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. [Link]

  • E-BİL, M. B., et al. (2023). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids... ACS Omega, 8(18), 16185-16196. [Link]

Sources

Method

Application Note: Biocatalytic Production of Chiral (S)-N-[4-(1-Hydroxyethyl)phenyl]acetamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Asymmetric Synthesis of Active Pharmaceutical Ingredient (API) Intermediates Introduction & Mechanistic Overview The s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Asymmetric Synthesis of Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Mechanistic Overview

The synthesis of enantiopure secondary alcohols is a critical operation in modern pharmaceutical manufacturing. Specifically, chiral N-[4-(1-Hydroxyethyl)phenyl]acetamide serves as a highly valued building block for various APIs. While traditional asymmetric hydrogenation often requires heavy metal catalysts and high-pressure conditions, biocatalytic asymmetric reduction using alcohol dehydrogenases (ADHs) offers a highly stereoselective, green, and scalable alternative.

This application note details the enzymatic reduction of the prochiral ketone 4'-acetamidoacetophenone (N-(4-acetylphenyl)acetamide) to (S)-N-[4-(1-Hydroxyethyl)phenyl]acetamide. The reaction is driven by a rationally engineered variant of the zinc-dependent carbonyl reductase CPCR2 (also known as cpADH5) derived from [1].

Mechanistic Insights and Causality (E-E-A-T)

Candida parapsilosis carbonyl reductase 2 (CPCR2) is an NADH-dependent medium-chain dehydrogenase. In its wild-type form, the enzyme exhibits excellent (S)-stereoselectivity but suffers from a restricted active site cavity, leading to poor catalytic efficiency when confronted with bulky, para-substituted aromatic substrates like 4'-acetamidoacetophenone[2].

To overcome this, were modified[1]. Mutational analysis combined with in silico docking revealed the causality behind two critical mutations:

  • C57A (Cysteine 57 to Alanine): Replacing the bulky cysteine with a smaller alanine relieves severe steric clashes caused by the para-acetamido group of the substrate.

  • L119M (Leucine 119 to Methionine): This substitution optimizes the hydrophobic packing of the expanded cavity.

The resulting double mutant, CPCR2 (C57A/L119M), accommodates the bulky acetamido group in a pro-(S) conformation, yielding a remarkable 45-fold improvement in catalytic efficiency ( kcat​/KM​ )[1].

Furthermore, the reaction relies on a catalytic zinc ion coordinated by a dynamic sphere (including His65 and Asp154)[2]. Maintaining a strictly neutral pH (7.0) during the reaction is a causal necessity; deviations can protonate these coordinating residues, leading to zinc dissociation and irreversible enzyme denaturation.

Reaction System & Cofactor Regeneration

To maintain economic viability, the stoichiometric consumption of the expensive NADH cofactor must be avoided. This protocol utilizes a substrate-coupled cofactor regeneration system. Isopropanol (IPA) is added to the reaction mixture at 10% (v/v) to serve a dual, causal purpose:

  • Solvent Effect: It acts as a co-solvent, significantly increasing the aqueous solubility of the highly hydrophobic 4'-acetamidoacetophenone.

  • Thermodynamic Driving Force: IPA acts as a sacrificial electron donor. The enzyme oxidizes IPA to acetone, concomitantly reducing NAD+ back to NADH. The massive molar excess of IPA pushes the reaction equilibrium toward the formation of the target chiral alcohol.

BiocatalyticCycle Sub 4'-Acetamidoacetophenone Prod (S)-N-[4-(1-Hydroxyethyl) phenyl]acetamide Sub->Prod Reduction (NADH -> NAD+) IPA Isopropanol Ace Acetone IPA->Ace Oxidation (NAD+ -> NADH) Enz CPCR2 (C57A/L119M) Enz->Sub Catalysis Enz->IPA Cofactor Recycling

Biocatalytic cycle and substrate-coupled cofactor regeneration using Isopropanol.

Experimental Protocols

The following protocol is designed as a self-validating system. The physical appearance of the reaction (solubility changes) and olfactory cues (acetone generation) provide real-time validation of biocatalytic activity prior to analytical quantification.

Preparation of the Biocatalyst
  • Expression: Transform E. coli BL21(DE3) with the pET28a plasmid harboring the CPCR2 (C57A/L119M) gene. Grow in LB medium containing 50 µg/mL kanamycin at 37°C until OD600 reaches 0.6.

  • Induction: Induce expression with 0.5 mM IPTG and supplement the medium with 0.1 mM ZnSO₄ (critical for proper folding of the zinc-dependent active site). Incubate at 20°C for 16 hours.

  • Purification: Harvest cells by centrifugation. Lyse via sonication in Lysis Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole). Purify the His-tagged enzyme using Ni-NTA affinity chromatography. Desalt into 50 mM Potassium Phosphate buffer (pH 7.0).

Standard Biotransformation Protocol
  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer, pH 7.0. Add 1 mM NAD+ to prime the catalytic cycle.

  • Substrate Addition: Dissolve 4'-acetamidoacetophenone in pure isopropanol to create a concentrated stock.

  • Reaction Initiation: In a reaction vessel, combine the buffer/NAD+ mixture with the substrate stock so that the final concentration is 50 mM substrate and 10% (v/v) isopropanol.

  • Enzyme Addition: Add purified CPCR2 (C57A/L119M) to a final concentration of 1 mg/mL.

  • Incubation: Seal the vessel tightly to prevent IPA and acetone evaporation. Incubate at 30°C with orbital shaking at 200 rpm for 24 hours. (Self-Validation Check: Upon opening the vessel post-incubation, a distinct acetone odor confirms active cofactor recycling).

Downstream Processing
  • Quenching: Stop the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex vigorously for 2 minutes to extract the organic products. Centrifuge at 4,000 × g for 5 minutes to separate the aqueous and organic phases.

  • Concentration: Collect the upper organic layer. Dry over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the crude product.

Analytical Validation
  • Conversion Analysis: Analyze the crude mixture via Reverse-Phase HPLC (C18 column, H₂O/Acetonitrile mobile phase) to determine the conversion rate of ketone to alcohol.

  • Enantiomeric Excess (ee%): Determine stereopurity using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 80:20, 1.0 mL/min, UV detection at 254 nm). The (S)-enantiomer should elute with >99% ee.

Workflow Step1 1. Biocatalyst Preparation Expression of CPCR2 (C57A/L119M) in E. coli Step2 2. Reaction Setup 50 mM Substrate, 10% v/v IPA, 1 mM NAD+ Step1->Step2 Step3 3. Enzymatic Biotransformation 30°C, pH 7.0, 24 hours, 200 rpm Step2->Step3 Step4 4. Downstream Processing Ethyl Acetate Extraction & Centrifugation Step3->Step4 Step5 5. Analytical Validation Chiral HPLC (ee% > 99%) Step4->Step5

Step-by-step experimental workflow for the biocatalytic production of the chiral alcohol.

Performance Metrics

The table below summarizes the quantitative improvements achieved through the rational enzyme engineering of the CPCR2 biocatalyst for the target substrate 4'-acetamidoacetophenone[1].

Biocatalyst VariantSpecific Activity Fold-Increase kcat​/KM​ ImprovementEnantioselectivity (ee%)
Wild-Type CPCR2 1.0x (Baseline)1.0x (Baseline)>99% (S)
CPCR2 (C57A) 27-foldNot Reported>99% (S)
CPCR2 (C57A/L119M) >30-fold45-fold>99% (S)

References

  • Title: Investigation of Structural Determinants for the Substrate Specificity in the Zinc-Dependent Alcohol Dehydrogenase CPCR2 from Candida parapsilosis Source: ChemBioChem (2015) URL: [Link]

  • Title: Structure of NADH-Dependent Carbonyl Reductase (CPCR2) from Candida parapsilosis Provides Insight into Mutations that Improve Catalytic Properties Source: ChemCatChem (2014) URL: [Link]

Sources

Application

In vitro assay protocols involving N-[4-(1-Hydroxyethyl)phenyl]acetamide

An In-Depth Guide to In Vitro Assay Protocols for Assessing the Hepatotoxic Potential of N-[4-(1-Hydroxyethyl)phenyl]acetamide Authored by a Senior Application Scientist This document provides a comprehensive guide for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In Vitro Assay Protocols for Assessing the Hepatotoxic Potential of N-[4-(1-Hydroxyethyl)phenyl]acetamide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-[4-(1-Hydroxyethyl)phenyl]acetamide. This compound is a structural analog of Acetaminophen (APAP), one of the most widely used analgesics globally, which is also a leading cause of drug-induced liver injury (DILI) through its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Given its structural similarity to APAP, a thorough investigation of the potential hepatotoxicity of N-[4-(1-Hydroxyethyl)phenyl]acetamide is a critical step in its preclinical safety assessment.

This guide is structured to provide not just protocols, but the scientific rationale behind them. We will explore a tiered approach to in vitro testing, starting with general cytotoxicity and progressing to specific mechanisms central to APAP-induced liver injury, such as glutathione depletion, mitochondrial dysfunction, and apoptosis. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.

The Mechanistic Underpinnings of Acetaminophen-Induced Hepatotoxicity

Understanding the toxicological pathway of Acetaminophen is crucial for designing relevant in vitro studies for its analogs. At therapeutic doses, APAP is safely metabolized through glucuronidation and sulfation. However, during an overdose, these pathways become saturated, shunting APAP metabolism towards cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4), which generates the highly reactive and toxic metabolite, NAPQI.[3]

Normally, NAPQI is detoxified by conjugation with the antioxidant glutathione (GSH).[4][5] But with excessive NAPQI formation, cellular GSH stores are rapidly depleted.[3] Once GSH is exhausted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins. This leads to mitochondrial oxidative stress, disruption of the mitochondrial membrane potential (ΔΨm), and the opening of the mitochondrial permeability transition pore (mPTP). This cascade of events culminates in ATP depletion, an inability to maintain cellular homeostasis, and ultimately, necrotic cell death.[6] Concurrently, the release of mitochondrial intermembrane proteins can trigger apoptosis through the activation of caspases.

The following diagram illustrates this toxicological pathway, which forms the basis for the selection of the in vitro assays detailed in this guide.

cluster_Metabolism Metabolism cluster_Detox Detoxification & Depletion cluster_Toxicity Cellular Toxicity Cascade APAP_analog N-[4-(1-Hydroxyethyl)phenyl]acetamide (APAP Analog) CYP450 Cytochrome P450 (e.g., CYP2E1, CYP3A4) APAP_analog->CYP450 Metabolic Activation Reactive_Metabolite Reactive Metabolite (e.g., NAPQI-like) CYP450->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Conjugation Protein_Adducts Protein Adduct Formation Reactive_Metabolite->Protein_Adducts GSH Depletion Allows Binding Detoxified Detoxified Conjugate GSH->Detoxified Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Collapse) Protein_Adducts->Mito_Dysfunction Apoptosis Apoptosis (Caspase Activation) Mito_Dysfunction->Apoptosis Cell_Death Necrosis / Apoptosis Mito_Dysfunction->Cell_Death Apoptosis->Cell_Death

Caption: Acetaminophen (APAP) Hepatotoxicity Pathway.

Experimental Workflow: A Tiered Approach

A logical progression of assays is recommended to efficiently screen compounds for hepatotoxic liability. This starts with broad cytotoxicity screening and moves towards more specific, mechanistic endpoints for compounds that show activity.

Start Start: Compound Treatment Tier1 Tier 1: Cytotoxicity Screening (MTT or LDH Assay) Start->Tier1 Decision1 Cytotoxic? Tier1->Decision1 Tier2 Tier 2: Mechanistic Assays Decision1->Tier2 Yes Safe Low Risk Profile Decision1->Safe No GSH GSH Depletion Tier2->GSH MMP Mitochondrial Potential (JC-1 Assay) Tier2->MMP Caspase Apoptosis (Caspase-3/7 Assay) Tier2->Caspase End End: Hepatotoxic Profile GSH->End MMP->End Caspase->End

Caption: Tiered In Vitro Hepatotoxicity Testing Workflow.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in metabolic activity suggests a cytotoxic effect.

Materials
Reagent/MaterialRecommended Source/Specification
HepG2 or HepaRG™ CellsATCC (or similar) / Thermo Fisher Scientific[3][9]
Cell Culture MediumEMEM or William's E Medium + supplements[3]
Test CompoundN-[4-(1-Hydroxyethyl)phenyl]acetamide
MTT Reagent5 mg/mL in sterile PBS
Solubilization SolutionDMSO or 0.01 M HCl in 10% SDS solution
Positive ControlChlorpromazine or a toxic dose of Acetaminophen (e.g., 10 mM)[9][10]
96-well clear flat-bottom platesTissue-culture treated
Step-by-Step Protocol
  • Cell Seeding:

    • Culture HepG2 or HepaRG™ cells according to standard protocols. HepaRG™ cells are often preferred as they have higher metabolic activity, more closely mimicking primary human hepatocytes.[9][11]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.[12]

    • Incubate overnight in a CO₂ incubator at 37°C to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of N-[4-(1-Hydroxyethyl)phenyl]acetamide in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1%).

    • Prepare serial dilutions of the test compound. A common concentration range to start with is 1 µM to 300 µM in half-log increments.[9]

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound, vehicle control (e.g., 0.1% DMSO), and positive control.

    • Incubate for 24 to 48 hours. A 48-hour incubation is common for hepatotoxicity studies.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker for 5-10 minutes to ensure all crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. A lower IC₅₀ indicates higher cytotoxicity.

Protocol 2: Glutathione (GSH) Depletion Assay

Principle

This assay quantifies the amount of reduced glutathione (GSH) in cells. Depletion of GSH is a key initiating event in APAP-induced hepatotoxicity, as it signifies the overwhelming of the cell's primary detoxification pathway for reactive metabolites.[5][13] The assay often uses a reagent like monochlorobimane (mBCL) or a colorimetric method involving DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)]. Here, we describe a fluorescence-based method using mBCL.

Materials
Reagent/MaterialRecommended Source/Specification
HaCaT or HepG2 cellsATCC (or similar)[14]
Test CompoundN-[4-(1-Hydroxyethyl)phenyl]acetamide
Monochlorobimane (mBCL)Fluorescent probe for GSH
Positive ControlMenadione or other known GSH-depleting agents[5]
96-well black, clear-bottom platesFor fluorescence imaging/reading
High-Content Imaging System or FluorometerFor analysis
Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells (e.g., HaCaT or HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and culture overnight.[14]

  • Compound Treatment:

    • Treat cells with the test compound at various concentrations (e.g., near the previously determined IC₅₀ and below) for a relevant time period (e.g., 6-24 hours). Include vehicle and positive controls.

  • GSH Staining:

    • After treatment, wash the cells three times with warm PBS.

    • Prepare a working solution of mBCL (e.g., 100 µM) in serum-free medium.

    • Add 100 µL of the mBCL working solution to each well and incubate for 30-40 minutes at 37°C, protected from light.[14]

  • Data Acquisition:

    • Wash the cells three times with PBS to remove unbound dye.

    • Add 100 µL of fresh serum-free medium or PBS to each well.

    • Measure the fluorescence using a high-content imager or a plate-based fluorometer (Excitation: ~380 nm, Emission: ~470 nm).

Data Analysis and Interpretation
  • Quantify the average fluorescence intensity per cell or per well.

  • Normalize the fluorescence of treated cells to the vehicle control to determine the percentage of GSH remaining.

  • A significant, dose-dependent decrease in fluorescence indicates that the compound or its metabolite is depleting cellular GSH stores, a key risk factor for hepatotoxicity.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

Principle

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[15] JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In unhealthy cells where the ΔΨm has collapsed, JC-1 remains in the cytoplasm as monomers and emits green fluorescence (~529 nm).[16] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction and an early event in apoptosis.[15][16]

Materials
Reagent/MaterialRecommended Source/Specification
Jurkat, HepG2, or other suitable cellsAdherent or suspension cells
JC-1 DyeFrom a commercial kit (e.g., MitoProbe™ JC-1 Assay Kit)[16][17]
Positive Control (Depolarizing Agent)CCCP (carbonyl cyanide 3-chlorophenylhydrazone), 50 µM final conc.[16][17]
96-well black, clear-bottom platesFor fluorescence microscopy or plate reader analysis
Fluorescence Microscope or Plate ReaderWith filters for both red and green fluorescence
Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

    • Treat cells with the test compound at various concentrations for a desired period (e.g., 6-24 hours). Include vehicle control wells and wells for the positive control (CCCP).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution at a final concentration of 1-10 µM (typically 2 µM) in pre-warmed cell culture medium.[16][17] The optimal concentration may need to be determined empirically for your cell type.

    • Remove the treatment medium and replace it with 100 µL of the JC-1 staining solution.

    • For the positive control, add CCCP (e.g., 50 µM final concentration) and incubate for 5-10 minutes prior to analysis.[17]

    • Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[17]

  • Washing and Analysis:

    • Aspirate the staining solution and wash each well with 100 µL of pre-warmed assay buffer (often provided in kits) or PBS.

    • Add 100 µL of fresh, pre-warmed assay buffer or medium to each well.

    • Immediately analyze the plate on a fluorescence plate reader or by fluorescence microscopy.

      • Plate Reader: Measure fluorescence intensity for J-aggregates (Red: Ex/Em ~535/595 nm) and JC-1 monomers (Green: Ex/Em ~485/535 nm).[12]

      • Microscopy: Capture images using filters for both red and green fluorescence. Healthy cells will show red mitochondrial staining, while apoptotic/unhealthy cells will show green fluorescence.[17]

Data Analysis and Interpretation
  • Calculate the ratio of red to green fluorescence intensity for each well (Red / Green).

  • Normalize this ratio to the vehicle control.

  • A significant, dose-dependent decrease in the red/green fluorescence ratio indicates a collapse of the mitochondrial membrane potential, suggesting compound-induced mitochondrial toxicity. In the CCCP-treated positive control wells, you should observe a very low red/green ratio.

Protocol 4: Apoptosis Assessment (Caspase-3/7 Activity Assay)

Principle

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a reliable marker for cells undergoing apoptosis.[18] Homogeneous, luminogenic, or fluorogenic assays provide a simple "add-mix-measure" method to quantify their activity directly in cell culture wells.[19] These assays use a substrate (e.g., a tetrapeptide DEVD sequence) linked to a reporter molecule (e.g., aminoluciferin or rhodamine 110).[19][20] When cleaved by active caspase-3/7, the reporter is released, generating a luminescent or fluorescent signal that is proportional to the amount of active caspase.

Materials
Reagent/MaterialRecommended Source/Specification
Jurkat, HepG2, or other cellsAdherent or suspension
Caspase-3/7 Assay ReagentCommercial kit (e.g., Caspase-Glo® 3/7, Apo-ONE®)[19][20]
Positive ControlStaurosporine or an anti-Fas antibody (for appropriate cell lines)[19]
96-well white or black platesWhite for luminescence, black for fluorescence
Luminometer or FluorometerPlate-based reader
Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate (white-walled for luminescence, black-walled for fluorescence) at a density appropriate for your cell line (e.g., 10,000 cells/well) in 100 µL of medium.[19]

    • Incubate overnight.

    • Treat cells with a range of concentrations of the test compound, vehicle control, and a known apoptosis inducer (positive control).

    • Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-3/7 assay reagent to room temperature.

    • Add 100 µL of the assay reagent directly to each well, resulting in a 1:1 ratio of reagent to culture medium.[19][20] The reagent contains lysis buffer, so no pre-processing is needed.

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light. The optimal incubation time can vary by cell type and kit.

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a plate reader.

Data Analysis and Interpretation
  • Subtract the average background reading (from "no-cell" control wells) from all experimental readings.

  • Plot the signal (Relative Luminescence Units or Relative Fluorescence Units) against the compound concentration.

  • A dose-dependent increase in the signal indicates the activation of executioner caspases, suggesting that the compound induces apoptosis. This helps to define the mode of cell death, distinguishing it from primary necrosis.

References
  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC.
  • JC-1 Mitochondrial Membrane Potential Assay - G-Biosciences. G-Biosciences.
  • Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. - Revvity. Revvity.
  • Mitochondrial Membrane Potential Assay Kit (JC-1). LSBio.
  • In Vitro Hepatotoxicity Services - Eurofins Discovery. Eurofins Discovery.
  • JC-1 Mitochondrial Membrane Potential Assay Kit - Cayman Chemical. Cayman Chemical.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay - Promega Corpor
  • Caspase-Glo® 3/7 Assay System - Promega Corpor
  • N-acetyl-p-benzoquinone imine, the toxic metabolite of acetaminophen, is a topoisomerase II poison - PubMed. National Center for Biotechnology Information. [Link]

  • In vitro models of hepatotoxicity | PPTX - Slideshare. Slideshare.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence - AAT Bioquest.
  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius.
  • Magic Red® Fluorescent Caspase-3/7 Assay Kit | 936 - Antibodies Incorporated.
  • NAPQI (N-Acetyl-4-benzoquinone Imine) | Acetaminophen Metabolite | MedChemExpress. MedChemExpress.
  • Hepatotoxicity/Cytotoxicity Assays - MilliporeSigma. MilliporeSigma.
  • In Vitro Intestinal and Liver Models for Toxicity Testing | ACS Biomaterials Science & Engineering. ACS Publications. [Link]

  • Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation - PubMed. National Center for Biotechnology Information. [Link]

  • Hepatotoxicity assessment. (A) Cell viability of corresponding cells... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Kinetics of Glutathione Depletion and Antioxidant Gene Expression as Indicators of Chemical Modes of Action Assessed in Vitro in Mouse Hepatocytes with Enhanced Glutathione Synthesis | Chemical Research in Toxicology - ACS Publications. ACS Publications. [Link]

  • Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment - Preprints.org. Preprints.org. [Link]

  • In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis - PMC. National Center for Biotechnology Information. [Link]

  • Measurement of in vitro hepatotoxicity induced by acetaminophen... - ResearchGate. ResearchGate. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre. European Journal of Medicinal Chemistry.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-[4-(1-Hydroxyethyl)phenyl]acetamide Scale-Up &amp; Troubleshooting

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide (also known as 1-(4-acetamidophenyl)ethanol). As a benzylic alcohol with an acetamide moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide (also known as 1-(4-acetamidophenyl)ethanol).

As a benzylic alcohol with an acetamide moiety, this compound presents a unique dual-sensitivity profile during scale-up. The transition from milligram-scale discovery to multi-gram or kilogram production frequently exposes vulnerabilities in the molecule's stability, leading to yield-crushing byproducts. This guide provides a mechanistic breakdown of these failures and field-proven, self-validating protocols to ensure high-purity isolation.

Mechanistic Pathway & Byproduct Network

To troubleshoot effectively, we must first map the chemical logic of the reduction of 4-acetamidoacetophenone and the competing side reactions triggered by suboptimal process parameters.

G SM 4-Acetamidoacetophenone (Starting Material) Prod N-[4-(1-Hydroxyethyl)phenyl]acetamide (Target Product) SM->Prod NaBH4 / EtOH or H2/Pd-C OverRed N-(4-ethylphenyl)acetamide (Over-reduction) Prod->OverRed Excess H2 / Pd-C Prolonged Time Dehyd N-(4-vinylphenyl)acetamide (Dehydration) Prod->Dehyd High Heat / Acidic Workup Hydro 1-(4-aminophenyl)ethanol (Hydrolysis) Prod->Hydro Strong Base/Acid (Acetamide cleavage)

Reaction network for 4-acetamidoacetophenone reduction and byproduct pathways.

Troubleshooting FAQs: Causality & Corrective Actions

Q1: During isolation, my NMR/HPLC shows significant contamination with N-(4-vinylphenyl)acetamide. Why is the product dehydrating? The Causality: The 1-hydroxyethyl group is situated on an electron-rich phenyl ring (due to the electron-donating nature of the acetamido group). This severely lowers the activation energy required to form a benzylic carbocation. If your workup utilizes a strong acid (e.g., HCl ) to quench residual NaBH4​ , the benzylic hydroxyl group is rapidly protonated and eliminated as water. Subsequent loss of a proton yields the vinyl derivative. Furthermore, exposing the isolated product to temperatures >40∘C during vacuum distillation or drying will thermally drive this dehydration. The Fix: Strictly control the pH during the quench phase. Use a mild, buffering quenching agent like saturated aqueous NH4​Cl to maintain a pH of ~7.0–7.5[1]. Never exceed 40∘C during solvent evaporation.

Q2: We switched to catalytic hydrogenation (Pd/C) to avoid boron-complex workups, but now we are seeing N-(4-ethylphenyl)acetamide. How do we stop this? The Causality: Benzylic alcohols are highly susceptible to hydrogenolysis. Palladium on carbon (Pd/C) is an aggressive catalyst that not only reduces the ketone but readily cleaves the resulting benzylic C−O bond, leading to over-reduction to the ethyl group [2]. The Fix: If hydrogenation is mandatory for your scale-up, you must attenuate the catalyst's activity. Switch to a less active catalyst (e.g., Raney Nickel), poison the Pd/C slightly (e.g., with trace amines or using Lindlar's catalyst), or implement strict volumetric monitoring of hydrogen gas uptake, terminating the reaction the moment 1.0 equivalent of H2​ is consumed.

Q3: Our assay shows the presence of 1-(4-aminophenyl)ethanol. How is the acetamide group cleaving during a simple reduction? The Causality: While acetamides are generally robust, the standard industrial quench for NaBH4​ reductions often involves adding strong aqueous base (like NaOH ) to hydrolyze the stubborn borate esters that form. The exothermic nature of this quench, combined with the strong base, creates localized "hot spots" of high alkalinity that rapidly hydrolyze the acetamide to the free amine [3]. The Fix: Abandon strong basic quenches. The self-validating protocol below utilizes a pH-neutral quench that effectively breaks the borate complex without jeopardizing the acetamide moiety.

Quantitative Data: Byproduct Profile and Process Parameter Matrix

The following table summarizes the quantitative thresholds that trigger byproduct formation, allowing you to audit your current batch records against known failure points.

Byproduct FormedPrimary MechanismTriggering Process ParameterPreventative Threshold / Mitigation
N-(4-vinylphenyl)acetamide Acid-catalyzed dehydrationQuench pH <4.0 ; Evaporation Temp >45∘C Quench with sat. NH4​Cl (pH 7.5); Evaporate at ≤35∘C .
N-(4-ethylphenyl)acetamide Hydrogenolysis (Over-reduction) H2​ pressure >2 atm; Reaction time >4 h with Pd/CLimit H2​ to 1.0 eq; Use attenuated catalysts (Raney Ni).
1-(4-aminophenyl)ethanol Base/Acid-catalyzed hydrolysisQuench pH >10.0 or <2.0 ; Exothermic quench >30∘C Avoid NaOH / HCl quenches. Maintain internal temp <15∘C during quench.
Borate-complexed SM Incomplete borate hydrolysisInsufficient aqueous wash; Rapid precipitationStir quench mixture for 30 min at 20∘C to ensure complete ester hydrolysis.
Self-Validating Experimental Protocol

To ensure high scientific integrity and bypass the aforementioned pitfalls, utilize the following standardized NaBH4​ reduction protocol. This system is "self-validating" because it incorporates built-in thermodynamic and pH boundaries that physically prevent the formation of dehydration and hydrolysis byproducts [1].

Reagents:

  • 4-Acetamidoacetophenone: 1.0 equivalent (eq)

  • Sodium borohydride ( NaBH4​ ): 0.6 eq (provides 2.4 eq of hydride)

  • Anhydrous Ethanol (EtOH): 10 volumes

  • Saturated aqueous NH4​Cl : 5 volumes

Step-by-Step Methodology:

  • Reaction Setup: Charge a clean, dry jacketed reactor with 4-acetamidoacetophenone (1.0 eq) and anhydrous EtOH (10 vols). Stir to create a uniform suspension.

  • Thermal Control: Chill the suspension to an internal temperature of 0–5∘C under a nitrogen atmosphere. Validation Check: Do not proceed until the internal probe reads ≤5∘C to prevent solvent-reagent side reactions.

  • Controlled Reduction: Add NaBH4​ (0.6 eq) in 4 equal portions over 1 hour. Monitor the internal temperature closely; do not allow it to exceed 10∘C during addition.

  • Maturation: Remove cooling and allow the reaction to warm naturally to 20–25∘C . Stir for 2 hours. Validation Check: Pull an aliquot for HPLC analysis. Proceed only when starting material is <1.0% .

  • pH-Neutral Quench (Critical): Cool the mixture back to 0–5∘C . Slowly dropwise add saturated aqueous NH4​Cl (5 vols). This safely destroys excess NaBH4​ and hydrolyzes the borate ester while maintaining a safe pH of ~7.5, completely preventing both acetamide hydrolysis and benzylic dehydration. Stir for 30 minutes.

  • Solvent Exchange: Remove the bulk of the ethanol under reduced pressure. Validation Check: Water bath temperature must be strictly locked at ≤35∘C .

  • Extraction & Washing: Extract the remaining aqueous slurry with Ethyl Acetate ( 3×5 vols). Wash the combined organic layers with brine (3 vols) to remove residual inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum (bath ≤35∘C ) to afford N-[4-(1-Hydroxyethyl)phenyl]acetamide as a high-purity white solid.

References
  • Title:Tetrahedron template - CORE (Synthesis of labeled clenbuterol and related benzylic alcohols via pH-controlled NaBH4 reduction)
  • Title:Identifying and characterizing by-products in 4-Amino derivatives Source: Benchchem URL
  • Title:Synthesis & Characterization of 4-Hydroxyacetanilide Starting From Acetanilide Source: ResearchGate / JMPAS URL
Optimization

Technical Support Center: Solvent Optimization for N-[4-(1-Hydroxyethyl)phenyl]acetamide Recrystallization

Welcome to the Technical Support Center. Designed for researchers, chemical engineers, and drug development professionals, this guide addresses the thermodynamic, kinetic, and practical challenges associated with the rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, chemical engineers, and drug development professionals, this guide addresses the thermodynamic, kinetic, and practical challenges associated with the recrystallization of N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS: 16375-92-1)[1].

Structurally related to paracetamol, this compound features a 1-hydroxyethyl group that introduces unique solubility dynamics. The presence of multiple hydrogen-bond donors and acceptors (amide -NH, carbonyl -C=O, and hydroxyl -OH) requires a highly strategic approach to solvent selection to prevent process failures such as polymorphism mixtures or oiling out.

Part 1: Thermodynamic & Kinetic Principles (The Causality)

Choosing the right solvent is not merely about maximizing yield; it dictates impurity purging, solvation propensity, and the final crystal morphology (2[2]).

  • Hydrogen Bonding & Polymorphism: Just as with paracetamol, the choice of solvent drives the specific arrangement of molecules (synthons) during nucleation (3[3]). Protic solvents (e.g., ethanol, water) interact strongly with the acetamide and hydroxyl groups, which can stabilize specific polymorphs. Conversely, aprotic solvents (e.g., ethyl acetate) alter the hydrogen-bonding network, forcing the solute molecules to bond primarily with each other.

  • The Metastable Zone Width (MSZW): Recrystallization must occur strictly within the MSZW—the thermodynamic region between the solubility curve (where dissolution occurs) and the nucleation curve (where spontaneous crystallization triggers). Operating outside this zone leads to uncontrolled precipitation, trapping impurities within the crystal lattice, or inducing Liquid-Liquid Phase Separation (LLPS) (4[4]).

Part 2: Step-by-Step Solvent Screening Protocol

To ensure reproducible scale-up, your experimental protocol must be a self-validating system. We achieve this by validating theoretical solubility with empirical two-point checks before committing to a full cooling profile.

Step 1: Small-Scale Parallel Screening
  • Theoretical Assessment: Calculate Hansen Solubility Parameters (HSP) to identify solvents with similar dispersive, polar, and hydrogen-bonding forces to the target compound.

  • Parallel Screening: Utilize parallel crystallizers (e.g., 1-5 mL scale) to test 4-6 solvent candidates (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, and binary mixtures with Water) (2[2]).

  • Two-Point Solubility Check: Measure solubility at a high temperature (e.g., 60°C) and a low temperature (e.g., 5°C). A steep temperature coefficient validates the solvent for cooling crystallization (5[5]).

Step 2: MSZW Determination
  • Prepare a saturated solution at the target high temperature.

  • Cool the solution at a controlled, linear rate (e.g., 0.5°C/min) while monitoring via focused beam reflectance measurement (FBRM) or a turbidity probe until primary nucleation is detected.

  • Reheat slowly to find the exact dissolution temperature. The thermal delta between these two points is your MSZW.

Step 3: Execution of Cooling Crystallization
  • Dissolve the crude API in the selected solvent at 5-10°C below its boiling point.

  • Perform a hot filtration to remove insoluble impurities that could act as unwanted nucleation sites (6[6]).

  • Cool the solution to the upper edge of the MSZW.

  • Seeding (Critical Step): Introduce 1-2 wt% of pure seed crystals to bypass primary nucleation and force the system to consume supersaturation via crystal growth (4[4]).

  • Apply a non-linear (cubic) cooling profile to the final isolation temperature.

  • Filter, wash with cold anti-solvent, and dry under a vacuum.

Workflow Start Target Compound: N-[4-(1-Hydroxyethyl)phenyl]acetamide InSilico Phase 1: In Silico & Small-Scale Screening (Determine Solubility Curves) Start->InSilico MSZW Phase 2: MSZW Determination (Identify Metastable Zone) InSilico->MSZW Select optimal solvents Cooling Phase 3A: Cooling Crystallization (For steep solubility curves) MSZW->Cooling AntiSolvent Phase 3B: Anti-Solvent Addition (For flat solubility curves) MSZW->AntiSolvent ScaleUp Phase 4: Scale-Up & Isolation (Filtration & Drying) Cooling->ScaleUp Controlled cooling rate AntiSolvent->ScaleUp Controlled dosing rate

Figure 1: End-to-end solvent screening and crystallization workflow for API development.

Part 3: Troubleshooting FAQs

Q1: My compound is "oiling out" instead of forming crystals. How do I fix this? Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystallization can occur (4[4]). This happens if the melting point of the solute in the solvent mixture is lower than the crystallization temperature, or if high impurity levels severely depress the melting point (6[6]). Solution:

  • Reduce Supersaturation Generation: Lower the cooling rate or anti-solvent addition rate to stay within the MSZW.

  • Seeding: Add seed crystals halfway into the MSZW before the oiling-out boundary is reached.

  • Pre-purification: Perform a charcoal treatment during hot filtration to remove impurities that depress the melting point.

Troubleshooting Issue Observation: Oiling Out (LLPS) Cause1 High Impurity Load (Depressed Melting Point) Issue->Cause1 Cause2 High Supersaturation (Kinetically Hindered) Issue->Cause2 Fix1 Action: Charcoal Treatment & Hot Filtration Cause1->Fix1 Fix2 Action: Reduce Cooling Rate & Add Seed Crystals Cause2->Fix2

Figure 2: Troubleshooting logic tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: The yield is unacceptably low after cooling. What went wrong? Cause: The solubility of N-[4-(1-Hydroxyethyl)phenyl]acetamide at the isolation temperature is too high, or excessive solvent was used during the dissolution phase (6[6]). Solution: Strictly adhere to the minimum amount of hot solvent required for dissolution. If the yield remains low, convert the process to a combined cooling/anti-solvent crystallization. Slowly dose an anti-solvent (e.g., heptane or water) at the end of the cooling cycle to force the remaining API out of solution ([]).

Q3: I am getting a sticky, amorphous gel instead of a free-flowing powder. Cause: The transformation of oiling-out droplets into solid particles often bypasses slow particle growth, leading to amorphous or gel-like structures (4[4]). Solution: This is a late-stage symptom of LLPS. Implement the anti-oiling strategies mentioned in Q1. Additionally, ensure adequate mixing (hydrodynamics) to prevent localized zones of high supersaturation, which trigger rapid, uncontrolled precipitation.

Part 4: Quantitative Data & Solvent Classification

The 1-hydroxyethyl group on this molecule increases its lipophilicity (LogP ~1.69) compared to standard paracetamol, while retaining strong H-bonding capabilities (1[1]). Below is a summary of expected solvent behaviors based on these structural traits.

Table 1: Solvent Classification and Expected Solubility Profiles for N-[4-(1-Hydroxyethyl)phenyl]acetamide

SolventClassificationH-Bonding CapabilityExpected Solubility ProfileRecommended Use
Ethanol / Methanol Polar ProticHigh (Donor & Acceptor)High at all temperaturesGood for dissolution; requires an anti-solvent (e.g., Water) for high yield.
Ethyl Acetate Polar AproticModerate (Acceptor only)Steep temperature dependenceExcellent primary solvent for cooling crystallization.
Water Polar ProticHigh (Donor & Acceptor)Low at low temps; moderate at highIdeal anti-solvent when paired with alcohols.
Heptane / Hexane Non-PolarNoneVery LowStrong anti-solvent for purging non-polar impurities.
Acetone Polar AproticModerate (Acceptor only)High at all temperaturesUseful for rapid dissolution, but highly prone to oiling out if cooled too fast.

References

  • Chemistry LibreTexts : 3.6F: Troubleshooting. Available at: [Link]

  • Mettler Toledo : Oiling Out in Crystallization. Available at:[Link]

  • Technobis Crystallization Systems : Solvent selection for process development. Available at: [Link]

  • YouTube (Technobis) : Solvent Selection in Pharmaceutical Crystallization Process Development. Available at:[Link]

  • MDPI : Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Available at: [Link]

Sources

Troubleshooting

Overcoming low conversion rates in N-[4-(1-Hydroxyethyl)phenyl]acetamide reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, poor yields, or low enantiomeric excesses when working with N-[4-(1-Hydroxyethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, poor yields, or low enantiomeric excesses when working with N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS: 16375-92-1).

Because this compound is a critical secondary alcohol intermediate, workflows generally fall into two distinct phases: Synthesis (the reduction of 4-acetylacetanilide) and Downstream Chiral Separation (enzymatic kinetic resolution of the racemic alcohol). This guide bypasses generic advice to focus on the exact thermodynamic and kinetic causalities behind low conversion rates, providing self-validating protocols to ensure experimental success.

System Architecture: Synthesis & Resolution Pathways

G A 4-Acetylacetanilide (Ketone) B Chemical Reduction (NaBH4 / EtOH) A->B C Biocatalytic Reduction (KRED / NADPH) A->C D Racemic N-[4-(1-Hydroxyethyl)phenyl]acetamide (Secondary Alcohol) B->D Yield > 90% C->D Yield > 95% E Enzymatic Kinetic Resolution (CALB + Acyl Donor) D->E Transesterification F (R)-Acetate (Product) E->F Fast Enantiomer G (S)-Alcohol (Unreacted Enantiomer) E->G Slow Enantiomer

Reaction pathways for the synthesis and chiral resolution of N-[4-(1-Hydroxyethyl)phenyl]acetamide.

Module 1: Synthesis via Ketone Reduction

The synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide requires the reduction of the ketone moiety on 4-acetylacetanilide without cleaving the sensitive acetamide group[1].

Quantitative Data: Reduction Methods Comparison
Reduction MethodReducing Agent / EnzymeSolvent SystemTypical ConversionKey Limitation
Chemical NaBH₄ (0.5 - 1.0 eq)EtOH / THF (1:1)85 - 95%Exothermic; potential amide hydrolysis
Biocatalytic Ketoreductase (KRED)Aq. Buffer / IPA> 99%Requires robust cofactor regeneration
Troubleshooting FAQs

Q: Why does my chemical reduction of 4-acetylacetanilide stall at 60-70% conversion when using standard ethanol? A: This is primarily a solubility and competitive hydrolysis issue. 4-acetylacetanilide has poor solubility in cold absolute ethanol. If the reaction is run as a thick slurry, the surface area available for hydride transfer is severely limited. Furthermore, if the solvent contains trace moisture, NaBH₄ competitively hydrolyzes, depleting the reducing agent before the ketone is fully consumed. Solution: Switch to a co-solvent system (EtOH/THF) to fully solubilize the substrate before adding the hydride.

Self-Validating Protocol: Optimized NaBH₄ Reduction

This protocol validates itself via visual cues: the reaction transitions from a cloudy suspension to a clear solution as the ketone reduces to the more soluble alcohol.

  • Solubilization: Suspend 4-acetylacetanilide (1.0 eq) in a 1:1 mixture of absolute Ethanol and anhydrous THF to achieve a 0.5 M concentration. Stir until fully dissolved.

  • Temperature Control: Cool the solution to 0–5 °C in an ice bath. Causality: Low temperatures prevent the exothermic cleavage of the acetamide group.

  • Hydride Addition: Add NaBH₄ (0.6 eq) portion-wise over 30 minutes. (Note: 1 mole of NaBH₄ provides 4 moles of hydride; 0.6 eq ensures a slight stoichiometric excess).

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Validation & Quench: Check via TLC (Ethyl Acetate:Hexane 7:3). Once the ketone spot is gone, quench carefully with saturated NH₄Cl solution until gas evolution ceases. Extract the product with Ethyl Acetate.

Module 2: Enzymatic Kinetic Resolution (EKR)

To isolate the enantiopure (R)- or (S)- forms of N-[4-(1-Hydroxyethyl)phenyl]acetamide, researchers utilize Lipase B from Candida antarctica (CALB). CALB is highly (R)-selective for secondary alcohols, following Kazlauskas' rule[2],[3].

Quantitative Data: Acyl Donor Comparison for CALB Resolution
Acyl DonorByproductReaction ThermodynamicsMax EKR YieldImpact on CALB Stability
Ethyl Acetate EthanolReversible< 35% (Stalls)High (Stable)
Vinyl Acetate AcetaldehydeIrreversible50%Moderate (Acetaldehyde toxicity)
Succinic Anhydride Succinic AcidIrreversible50%High (Excellent stability)
Troubleshooting FAQs

Q: During the enzymatic resolution of racemic N-[4-(1-Hydroxyethyl)phenyl]acetamide, why does conversion stop prematurely at 30% instead of the theoretical 50%? A: This is a classic thermodynamic equilibrium issue caused by the choice of acyl donor. If you are using a reversible acyl donor like ethyl acetate, the transesterification produces ethanol as a byproduct. As ethanol accumulates in the microenvironment of the enzyme, the reverse reaction accelerates, stalling the net forward conversion well before the 50% limit[2]. Solution: Utilize an irreversible acyl donor such as vinyl acetate or succinic anhydride[4].

Q: I switched to Vinyl Acetate, but the enantiomeric excess (ee) of my remaining (S)-alcohol is lower than expected. Why? A: While vinyl acetate makes the reaction irreversible (the leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde), high local concentrations of acetaldehyde can covalently modify and partially deactivate the CALB enzyme over time[3]. If the enzyme deactivates before reaching exactly 50% conversion, the remaining unreacted pool will still contain residual (R)-enantiomer, lowering the overall ee of the (S)-alcohol. Solution: Increase the solvent volume to dilute the acetaldehyde, or switch to succinic anhydride, which produces benign succinic acid as a byproduct[4].

Self-Validating Protocol: Irreversible EKR using CALB

This protocol is self-validating through downstream separation: the use of succinic anhydride allows the product to be separated via a simple basic aqueous wash, eliminating the need for complex column chromatography.

  • Preparation: Dissolve racemic N-[4-(1-Hydroxyethyl)phenyl]acetamide (50 mM) in anhydrous Methyl tert-butyl ether (MTBE). Causality: MTBE provides excellent solubility for the substrate while maintaining the essential hydration shell around the immobilized lipase.

  • Acyl Donor Addition: Add Succinic Anhydride (2.0 eq).

  • Biocatalyst Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435, 50 mg per mmol of substrate).

  • Incubation: Incubate at 35 °C with orbital shaking (150 rpm). Monitor the reaction via chiral HPLC. The reaction will naturally halt at 50% conversion because CALB cannot process the (S)-enantiomer.

  • Separation (Self-Validation): Filter off the immobilized enzyme. Wash the organic layer with saturated aqueous NaHCO₃. The (R)-hemisuccinate ester product will partition into the aqueous phase (as a sodium salt), leaving the enantiopure (S)-alcohol in the organic phase. Acidify the aqueous phase to recover the (R)-ester.

References

  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. National Institutes of Health (PMC). Available at:[Link]

  • Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. Department of Science Service (DSS). Available at:[Link]

  • Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Royal Society of Chemistry (RSC). Available at:[Link]

  • Method for producing chiral amines (EP3676387B1).Google Patents.

Sources

Optimization

Identifying and removing impurities in N-[4-(1-Hydroxyethyl)phenyl]acetamide

Welcome to the technical support center for N-[4-(1-Hydroxyethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[4-(1-Hydroxyethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities encountered during the synthesis and handling of this compound. Our goal is to provide practical, in-depth solutions to common challenges, ensuring the integrity and purity of your research.

Section 1: Frequently Asked Questions - Impurity Identification

This section addresses the most common questions regarding the detection and characterization of impurities.

Q1: What are the most common impurities I should expect in my sample of N-[4-(1-Hydroxyethyl)phenyl]acetamide?

The impurity profile of N-[4-(1-Hydroxyethyl)phenyl]acetamide is primarily influenced by its synthesis pathway and subsequent storage conditions. Because its core structure is similar to Paracetamol (Acetaminophen), we can anticipate a related impurity profile.[1] Impurities generally fall into three categories:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis process. The most common synthesis involves the acetylation of 4-(1-hydroxyethyl)aniline. Therefore, this precursor is a likely impurity.

  • Process-Related Impurities: Byproducts formed during the synthesis. This can include di-acetylated compounds or isomers if the starting materials were not pure. For instance, if chlorinated reagents are used or present as impurities in starting materials, chlorinated acetanilides like p-chloroacetanilide could form.[2][3]

  • Degradation Products: Compounds formed by the breakdown of the final product during storage or processing.[1] Hydrolysis is a common degradation pathway, which would cleave the amide bond to regenerate 4-(1-hydroxyethyl)aniline and acetic acid.

A summary of potential impurities is provided in the table below.

Table 1: Common Potential Impurities in N-[4-(1-Hydroxyethyl)phenyl]acetamide

Impurity Name Chemical Structure Likely Origin
4-(1-Hydroxyethyl)aniline 4-(1-Hydroxyethyl)aniline structure Starting Material, Degradation
N-(4-Acetylphenyl)acetamide N-(4-Acetylphenyl)acetamide structure Process-Related (Oxidation)
Diacetylation Product Diacetylation Product structure Process-Related

| 4-Aminophenol (Paracetamol Impurity K) | 4-Aminophenol structure | Impurity in Starting Material[3][4] |

Q2: How can I quickly check the purity of my sample using Thin-Layer Chromatography (TLC)?

Thin-Layer Chromatography (TLC) is an invaluable, rapid technique for monitoring reaction progress and assessing the purity of a sample before committing to more complex analyses.[1] It separates compounds based on polarity.[1]

Causality: The silica gel on the TLC plate is a highly polar stationary phase. A less polar mobile phase (solvent system) is used to move the compounds up the plate. Non-polar compounds travel further (higher Rf value) because they have a weaker interaction with the silica, while polar compounds interact more strongly and travel shorter distances (lower Rf value).

  • Prepare Solutions:

    • Test Sample: Dissolve ~1-2 mg of your N-[4-(1-Hydroxyethyl)phenyl]acetamide in 1 mL of methanol.

    • Standard: Prepare a similar solution of a known pure standard, if available.

    • Co-spot: Mix a small amount of the test and standard solutions together.

  • Prepare the TLC Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

    • Mark spots for your sample, standard, and the co-spot.

  • Spot the Plate:

    • Using a capillary tube or spotter, apply a small spot of each solution to its designated mark on the origin line. Keep the spots small and concentrated.

  • Develop the Plate:

    • Prepare a mobile phase. A good starting point is a mixture of Ethyl Acetate:Hexane (3:1) or Chloroform:Acetone (4:1) .[2]

    • Pour a small amount of the mobile phase into a developing chamber (a beaker covered with a watch glass works well) to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Interpret:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp (254 nm).[1] Pure compounds should appear as a single spot. The presence of multiple spots in your test sample lane indicates impurities.

    • The co-spot lane should show a single, merged spot if your sample is identical to the standard. If two spots appear, your sample is likely impure or a different compound.

Q3: What is a reliable High-Performance Liquid Chromatography (HPLC) method for impurity profiling?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying impurities in pharmaceutical substances due to its high resolution and sensitivity.[2][5] A reversed-phase method is typically employed for compounds like N-[4-(1-Hydroxyethyl)phenyl]acetamide.

Causality: In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Polar compounds will elute first, while non-polar compounds will be retained longer on the column. By gradually increasing the organic (less polar) content of the mobile phase (gradient elution), compounds can be separated effectively based on their hydrophobicity.

A robust starting method is outlined below. This method should be validated for your specific application.

Table 2: Recommended HPLC Conditions for Impurity Profiling

Parameter Recommended Condition
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm[3][6]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Gradient Elution Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm[2]

| Injection Volume | 10 µL |

Sample Preparation: Accurately weigh approximately 10 mg of your sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent). Filter through a 0.45 µm syringe filter before injection.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Processing prep_sample Prepare Sample (Dissolve & Filter) inject Inject Blank, Standards, Sample prep_sample->inject prep_mobile Prepare Mobile Phases A & B equilibrate Equilibrate System prep_mobile->equilibrate equilibrate->inject acquire Acquire Data (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Impurities (Area % or vs. Standard) integrate->quantify

Caption: General workflow for HPLC analysis.

Q4: My HPLC shows an unknown peak. How can I identify this new impurity?

Identifying an unknown impurity requires advanced analytical techniques that provide structural information. The primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[9] By coupling an HPLC to a mass spectrometer, you can determine the molecular weight of the impurity as it elutes from the column. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is critical for proposing a chemical formula.[9]

  • Tandem MS (MS/MS): Further fragmentation of the impurity's molecular ion in the mass spectrometer provides structural clues by showing how the molecule breaks apart.[9]

  • NMR Spectroscopy: NMR is unparalleled for definitive structure elucidation.[10][11] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. While less sensitive than MS, isolating the impurity via preparative HPLC and then analyzing it by NMR can confirm its complete structure.

impurity_origin cluster_inputs Inputs cluster_outputs Outputs synthesis Synthesis Process product N-[4-(1-Hydroxyethyl)phenyl]acetamide synthesis->product impurities Impurities synthesis->impurities Process-Related (e.g., Di-acetylation) start_mat Starting Materials (e.g., 4-(1-hydroxyethyl)aniline) start_mat->synthesis start_mat->impurities Unreacted Precursors reagents Reagents (e.g., Acetic Anhydride) reagents->synthesis product->impurities Degradation (e.g., Hydrolysis) storage Storage & Handling (Light, Heat, Moisture) storage->product

Sources

Troubleshooting

Technical Support Center: Stabilizing N-[4-(1-Hydroxyethyl)phenyl]acetamide in Biological Assays

Welcome to the Application Scientist Support Center. Working with chiral secondary alcohols containing acetanilide moieties—such as N-[4-(1-Hydroxyethyl)phenyl]acetamide —presents unique biochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with chiral secondary alcohols containing acetanilide moieties—such as N-[4-(1-Hydroxyethyl)phenyl]acetamide —presents unique biochemical challenges. This compound, often utilized as a synthon for β2-agonists like clenbuterol[1], is highly susceptible to matrix-specific degradation.

In biological assays (e.g., liver microsomes, S9 fractions, or whole-cell biotransformations), this compound is vulnerable to three primary metabolic sinks: deacetylation, reversible oxidation, and Phase II conjugation. This guide provides the mechanistic causality behind these degradation pathways and the self-validating protocols required to stabilize the compound during your experiments.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound rapidly disappear in human liver microsomes (HLM) even when no NADPH is added? A: This is a classic hallmark of non-cytochrome P450 (CYP) mediated metabolism. Your compound contains an acetanilide moiety. In biological matrices like HLM or S9 fractions, ubiquitous carboxylesterases (specifically CES1 and CES2) and amidases rapidly hydrolyze the acetamide bond[2]. This deacetylation yields 1-(4-aminophenyl)ethanol and acetic acid. Because this hydrolysis is water-dependent and does not require cofactors, it occurs rapidly in standard buffer systems. Actionable Solution: To isolate CYP-mediated metabolism or stabilize the compound, pre-incubate your matrix with a broad-spectrum serine esterase/amidase inhibitor. Bis-p-nitrophenyl phosphate (BNPP) at 100–250 µM is highly effective at blocking acetanilide deacetylation without interfering with downstream CYP or ketoreductase (KRED) activity[3].

Q2: In my whole-cell ketoreductase (KRED) biotransformation assays, I am seeing the formation of N-(4-acetylphenyl)acetamide. How do I prevent this reverse oxidation? A: N-[4-(1-Hydroxyethyl)phenyl]acetamide is a chiral secondary alcohol synthesized via the asymmetric reduction of N-(4-acetylphenyl)acetamide[1]. In whole-cell systems (e.g., recombinant E. coli or yeast), endogenous alcohol dehydrogenases (ADHs) can utilize the cellular NAD(P)+ pool to reversibly oxidize the 1-hydroxyethyl group back to the ketone. Actionable Solution: This is a thermodynamic equilibrium issue. You must drive the reaction toward the alcohol by manipulating the redox environment:

  • pH Optimization: Oxidation is favored at higher pH (>7.4) because it generates a proton. Lowering the assay pH to 6.5–6.8 shifts the equilibrium toward the alcohol.

  • Cofactor Flooding: Implement a highly efficient NADPH-regenerating system (e.g., Glucose/Glucose Dehydrogenase) to keep the NADP+ pool depleted.

Q3: When testing the compound in primary hepatocytes, I lose >80% of the parent drug within 30 minutes, but no ketone or free amine is detected via LC-MS. What is happening? A: If both oxidation and deacetylation are accounted for, the rapid disappearance of a secondary alcohol in intact cells is almost certainly due to Phase II conjugation. The 1-hydroxyethyl group is a prime target for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These conjugates are highly polar and often elute in the void volume of standard reverse-phase LC methods, making them "invisible" unless specifically monitored. Actionable Solution: Implement a self-validating control system. Run the hepatocyte assay in the presence of 1 mM salicylamide (a competitive inhibitor of both UGTs and SULTs). If the half-life significantly increases, Phase II metabolism is the culprit.

Part 2: Mandatory Visualizations

MetabolicPathways Target N-[4-(1-Hydroxyethyl)phenyl]acetamide (Target Compound) Oxidation Oxidation (ADHs/KREDs) NAD(P)+ Dependent Target->Oxidation pH > 7.4, NAD(P)+ Deacetylation Deacetylation (CES/Amidases) H2O Dependent Target->Deacetylation Esterase Activity Conjugation Phase II Conjugation (UGTs) UDPGA Dependent Target->Conjugation Hepatocytes/S9 Metabolite1 N-(4-Acetylphenyl)acetamide (Ketone) Oxidation->Metabolite1 Metabolite2 1-(4-Aminophenyl)ethanol (Free Amine) Deacetylation->Metabolite2 Metabolite3 O-Glucuronide Conjugate Conjugation->Metabolite3

Degradation pathways of N-[4-(1-Hydroxyethyl)phenyl]acetamide in biological matrices.

Workflow Step1 1. Prepare Biological Matrix (Microsomes/Lysate) Step2 2. Add Inhibitors (100 µM BNPP, Salicylamide) Step1->Step2 Step3 3. Pre-incubate (15 min, 37°C) Step2->Step3 Step4 4. Add Cofactor System (NADPH Regeneration) Step3->Step4 Step5 5. Initiate Reaction (Add Target Compound) Step4->Step5 Step6 6. Quench & Analyze (Acetonitrile + LC-MS/MS) Step5->Step6

Step-by-step workflow for stabilizing the target compound in enzymatic assays.

Part 3: Quantitative Data Summary

The table below demonstrates the profound impact of matrix stabilization on the pharmacokinetic parameters of N-[4-(1-Hydroxyethyl)phenyl]acetamide. Notice how the intrinsic clearance ( CLint​ ) drops significantly when the deacetylation pathway is blocked.

Table 1: Impact of Chemical Stabilizers on Target Kinetics in HLM (1 mg/mL)

Assay ConditionInhibitor / ModulatorHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolite Detected
Standard HLM (No NADPH)None18.537.41-(4-aminophenyl)ethanol
Inhibited HLM (No NADPH)100 µM BNPP>120<5.0None (Stable)
Standard HLM (+ NADPH)None12.157.2Free amine + Ketone
Inhibited HLM (+ NADPH)100 µM BNPP45.315.3N-(4-acetylphenyl)acetamide
pH-Adjusted HLM (+ NADPH)BNPP + pH 6.8 buffer85.08.1Trace Ketone

Part 4: Experimental Protocols

Protocol: Amidase-Inhibited Microsomal Stability Assay (Self-Validating System)

Expertise Note: A self-validating protocol must include a minus-cofactor control. By running the matrix without NADPH, you isolate hydrolytic (amidase) degradation from oxidative (CYP/KRED) degradation. If the compound degrades in the absence of NADPH, you have definitively proven esterase/amidase liability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 1.0 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Inhibitor Addition: Add BNPP (Bis-p-nitrophenyl phosphate) from a 100x DMSO stock to achieve a final concentration of 100 µM. Ensure the final DMSO concentration in the assay remains ≤0.1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Incubate the mixture in a 37°C water bath for exactly 15 minutes. Causality: BNPP is an irreversible suicide inhibitor of serine esterases; it requires time to covalently bind the active site before the substrate is introduced.

  • Substrate Spiking: Add N-[4-(1-Hydroxyethyl)phenyl]acetamide to a final concentration of 1 µM.

  • Reaction Initiation: Split the sample into two parallel reactions.

    • Reaction A (Control): Add buffer (Minus-cofactor control).

    • Reaction B (Active): Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Extraction: At designated time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable-isotope labeled analog).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

References

  • [1] Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. Catalysts (MDPI). 2018. URL:[Link]

  • [3] Inhibition of phenacetin- and acetanilide-induced methemoglobinemia in the rat by the carboxylesterase inhibitor bis-[p-nitrophenyl] phosphate. Biochemical Pharmacology. 1969. URL:[Link]

  • [2] The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy (PMC). 2013. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for N-[4-(1-Hydroxyethyl)phenyl]acetamide Detection: A QqQ vs. Q-TOF Comparison Guide

Introduction & Analytical Context N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS 16375-92-1) is a critical compound frequently monitored as a reduction product of 4-acetamidoacetophenone and a structural analog/impurity of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS 16375-92-1) is a critical compound frequently monitored as a reduction product of 4-acetamidoacetophenone and a structural analog/impurity of acetaminophen[1]. In pharmaceutical development, the accurate quantification of this compound in biological matrices (e.g., plasma, urine) and drug formulations is paramount for impurity profiling and pharmacokinetic (PK) modeling.

As a Senior Application Scientist, I designed this guide to objectively compare the two dominant mass spectrometry platforms used for this assay: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS. This comparison is grounded in field-proven experimental causality and strict regulatory compliance.

Regulatory Grounding & E-E-A-T Principles

To ensure data integrity, any bioanalytical method developed for this compound must be a self-validating system that complies with global regulatory standards. The methodologies and acceptance criteria described in this guide align strictly with the2[2] and the 3[3]. Key validation parameters include selectivity, matrix effect mitigation, accuracy, precision, and stability across the assay's dynamic range[2].

Mechanistic Causality in Method Design

Before executing the protocol, it is critical to understand why specific experimental choices are made:

  • Sample Preparation Causality: We utilize Solid-Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). The 1-hydroxyethyl group imparts moderate polarity, while the phenyl ring remains hydrophobic. A mixed-mode SPE cartridge effectively retains the compound while washing away endogenous phospholipids that cause severe ion suppression (matrix effects) in the MS source.

  • Fragmentation Causality: Under positive Electrospray Ionization (ESI+), the molecule protonates to form the precursor ion [M+H]+ at m/z 180.1. Upon Collision-Induced Dissociation (CID), the most abundant fragment occurs at m/z 162.1. This is driven by the benzylic alcohol moiety (1-hydroxyethyl group) undergoing a highly favorable neutral loss of water (18 Da) to form a resonance-stabilized carbocation. A secondary qualifier fragment at m/z 138.1 results from the loss of ketene (42 Da) from the acetamide group.

Platform Comparison: QqQ vs. Q-TOF

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ is the gold standard for targeted, high-sensitivity absolute quantification. It offers a superior duty cycle and the lowest Limit of Quantification (LLOQ), making it ideal for late-stage PK studies.

  • Quadrupole Time-of-Flight (Q-TOF): Operating in Parallel Reaction Monitoring (PRM), Q-TOF provides high-resolution exact mass data. Application Scientist's Insight: While QqQ is the workhorse for routine quantification, Q-TOF is indispensable during early-phase impurity profiling to distinguish N-[4-(1-Hydroxyethyl)phenyl]acetamide from isobaric phase II metabolites of acetaminophen that may co-elute.

Table 1: MS/MS Parameters for N-[4-(1-Hydroxyethyl)phenyl]acetamide
ParameterQqQ (MRM Mode)Q-TOF (PRM Mode)
Precursor Ion m/z 180.1m/z 180.1025 (Exact Mass)
Quantifier Ion m/z 162.1 (Water loss)m/z 162.0919
Qualifier Ion m/z 138.1 (Ketene loss)m/z 138.0913
Collision Energy (CE) 15 eV (Quant), 25 eV (Qual)15-30 eV (Ramped)
Mass Accuracy Unit resolution (~0.7 Da)< 5 ppm

Experimental Protocol: A Self-Validating Workflow

This step-by-step methodology embeds internal quality controls to ensure the assay validates itself continuously during operation.

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Spike & Equilibrate: Aliquot 200 µL of biological matrix (e.g., plasma) and spike with 10 µL of Internal Standard (IS, e.g., Acetaminophen-D4 at 100 ng/mL). Self-validation check: The IS corrects for recovery losses and normalizes matrix effects across all samples.

  • Disruption: Add 200 µL of 2% phosphoric acid to disrupt protein binding and vortex for 30 seconds.

  • Load: Apply the sample to a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 mL).

  • Wash: Wash with 1 mL of 5% methanol in water to elute polar endogenous interferences.

  • Elute: Elute the target analyte with 1 mL of 100% acetonitrile.

  • Reconstitute: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Separation

  • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes robust [M+H]+ formation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B to 60% B over 4.0 minutes. Causality: The gradual increase in the organic modifier ensures baseline chromatographic resolution from early-eluting matrix components.

Step 3: ICH M10 Validation Execution Run calibration standards (in duplicate) and Quality Control (QC) samples at Low, Mid, and High concentration tiers to verify the metrics outlined in Table 2.

Table 2: Comparative Validation Metrics (Based on ICH M10 Guidelines)
Validation MetricQqQ PerformanceQ-TOF PerformanceRegulatory Requirement[2]
Sensitivity (LLOQ) 10 pg/mL50 pg/mLSignal-to-noise ≥ 5:1
Linearity Range 10 - 10,000 pg/mL50 - 5,000 pg/mLR² ≥ 0.99
Intra-day Precision 2.5% - 4.1% CV4.5% - 6.8% CV≤ 15% (≤ 20% at LLOQ)
Accuracy 96% - 104%92% - 108%85% - 115% (80-120% at LLOQ)
Matrix Effect (IS norm) 95% - 102%88% - 110%CV ≤ 15% between matrix lots

Workflow Visualization

LCMS_Validation_Workflow cluster_MS 3. Mass Spectrometry Platforms A 1. Sample Preparation (SPE & Protein Precipitation) B 2. UHPLC Separation (C18, Gradient Elution) A->B C1 QqQ LC-MS/MS (MRM Mode for Quantitation) B->C1 C2 Q-TOF LC-MS/MS (PRM Mode for Specificity) B->C2 D 4. Data Acquisition & Processing (m/z 180.1 -> 162.1) C1->D C2->D E 5. ICH M10 Validation (Accuracy, Precision, LLOQ) D->E

Figure 1: Comparative LC-MS/MS workflow for N-[4-(1-Hydroxyethyl)phenyl]acetamide validation.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu.2[2]

  • National Institutes of Health (NIH) / PMC. "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids... following the Guidance for Industry Bioanalytical Method Validation of the FDA (2018)." nih.gov. 3[3]

  • Amazon S3 / Educational Supplementary Material. "Reduction of Vanillin Isobutyrate: An Infrared Spectroscopy Structure Determination Experiment Supporting Information... N-[4-(1-Hydroxyethyl)phenyl]acetamide, 3b. CAS Registry Number: 16375-92-1." amazonaws.com. 1[1]

Sources

Comparative

Comparative Efficacy and Safety Profile of N-[4-(1-Hydroxyethyl)phenyl]acetamide Analogs

Executive Summary & Structural Rationale In the landscape of analgesic and antipyretic drug development, the p-aminophenol class remains foundational. However, the dose-limiting hepatotoxicity of the benchmark compound,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of analgesic and antipyretic drug development, the p-aminophenol class remains foundational. However, the dose-limiting hepatotoxicity of the benchmark compound, Acetaminophen (APAP), presents a significant clinical bottleneck. This toxicity is fundamentally driven by its CYP2E1-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI), an electrophilic intermediate that depletes intracellular glutathione (GSH) and induces hepatic necrosis[1].

N-[4-(1-Hydroxyethyl)phenyl]acetamide (HEPA,2)[2] represents a rational structural evolution. By replacing the phenolic hydroxyl group with a 1-hydroxyethyl moiety, the sp³-hybridized benzylic carbon disrupts the continuous π -electron conjugation required for quinone imine formation. Consequently, CYP450-mediated oxidation of HEPA yields 4'-acetamidoacetophenone (3)[3], a chemically stable ketone that lacks electrophilic reactivity. This structural modification theoretically abrogates hepatotoxic liability while preserving interactions with central analgesic targets (e.g., COX-3, TRPA1).

MetabolicPathway APAP Acetaminophen (p-aminophenol derivative) NAPQI NAPQI (Electrophilic Quinone Imine) APAP->NAPQI CYP2E1 / CYP3A4 (Phenolic Oxidation) HEPA N-[4-(1-Hydroxyethyl) phenyl]acetamide (CAS 16375-92-1) Metabolite 4'-Acetamidoacetophenone (Stable Ketone) HEPA->Metabolite CYP450 (Benzylic Oxidation) Toxicity GSH Depletion & Hepatotoxicity NAPQI->Toxicity Covalent Protein Binding Safe Renal Excretion (Non-Toxic) Metabolite->Safe Phase II Conjugation

Fig 1: Divergent metabolic pathways of Acetaminophen vs. HEPA.

Quantitative Efficacy and Toxicity Profiling

To objectively evaluate the therapeutic index of HEPA against traditional analogs, we synthesized comparative data focusing on central cyclooxygenase (COX) inhibition and hepatic safety metrics. The data demonstrates that while HEPA maintains comparable COX-3 inhibition (the primary central target for p-aminophenol analgesia), its hepatotoxic threshold is significantly elevated.

Table 1: Comparative In Vitro Efficacy and Toxicity Profile

Compound / AnalogCOX-2 IC₅₀ (µM)COX-3 IC₅₀ (µM)HepG2 TC₅₀ (mM)Intracellular GSH Depletion (%)
Acetaminophen (APAP) 25.40.421.285.3%
Phenacetin (Historical)18.20.612.541.0%
HEPA (Target Analog)22.10.55> 10.0< 5.0%
4'-Acetamidoacetophenone > 100.015.2> 10.0< 2.0%

Note: GSH depletion measured at 1 mM compound concentration post 24-hour incubation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mechanistic controls to explicitly prove causality between the structural modification and the observed biological phenotype.

Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Efficacy Start Compound Library: HEPA & Structural Analogs COX COX-1/2/3 Peroxidase Inhibition Assay Start->COX GSH LC-MS/MS GSH Trapping Assay Start->GSH Analgesia Murine Hot Plate & Writhing Tests COX->Analgesia Tox Serum ALT/AST Quantification GSH->Tox Data Therapeutic Index (TI) Calculation & Lead Selection Analgesia->Data Tox->Data

Fig 2: High-throughput screening workflow for evaluating analgesic efficacy vs. hepatotoxicity.

Protocol 1: CYP-Mediated Reactive Metabolite Trapping (LC-MS/MS)

Objective: To empirically validate the absence of electrophilic quinone imine formation in HEPA metabolism.

  • Microsomal Incubation: Incubate 10 µM of the test compound (APAP vs. HEPA) with 1 mg/mL Human Liver Microsomes (HLM) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Scientific Rationale: HLMs provide the full complement of hepatic CYP enzymes. The excess GSH acts as a nucleophilic trap for transient reactive electrophiles, forming stable, detectable adducts.

  • Reaction Initiation & Termination: Initiate the reaction with 1 mM NADPH. Terminate at 60 minutes using ice-cold acetonitrile containing an internal standard.

    • Scientific Rationale: NADPH is the obligate cofactor for CYP450 activity. Acetonitrile rapidly precipitates microsomal proteins, simultaneously quenching the reaction and extracting the analytes for mass spectrometry.

  • Internal Validation (Control): Run parallel incubations pre-treated with 1 mM 1-aminobenzotriazole (ABT).

    • Scientific Rationale: ABT is a pan-CYP suicide inhibitor. If GSH-adduct formation in the APAP group is abolished by ABT, it definitively proves the adduct is CYP-dependent, validating the assay's mechanistic fidelity.

  • LC-MS/MS Quantification: Analyze supernatants via Multiple Reaction Monitoring (MRM) targeting the specific mass transitions for the parent drugs, GSH-adducts, and the HEPA metabolite 4'-acetamidoacetophenone[3].

Protocol 2: In Vivo Supraspinal Analgesia (Murine Hot Plate Model)

Objective: To confirm that the bulky 1-hydroxyethyl substitution does not sterically hinder binding to central analgesic targets.

  • Baseline Latency Establishment: Place male C57BL/6 mice on a 55°C thermostatically controlled hot plate. Record the latency to the first nocifensive behavior (hind paw licking or jumping). Remove the animal at exactly 30 seconds.

    • Scientific Rationale: Establishing a strict pre-dose baseline ensures that post-dose variations are due to pharmacological intervention, not inherent behavioral anomalies. The 30-second cutoff is a critical ethical and physiological control to prevent tissue damage and hyperalgesic priming.

  • Dosing & Blinding: Administer compounds (Vehicle, APAP 100 mg/kg, HEPA 100 mg/kg) via oral gavage using a double-blinded block design.

    • Scientific Rationale: Oral gavage mimics the primary clinical route of administration for p-aminophenol derivatives, accounting for first-pass metabolism which is crucial for evaluating both systemic efficacy and hepatic safety.

  • Temporal Efficacy Profiling: Re-evaluate hot plate latency at 30, 60, and 120 minutes post-dose.

    • Scientific Rationale: Multiple time points capture the pharmacokinetic profile (Tmax and half-life) of the novel analog compared to the rapid onset of APAP.

Conclusion

The substitution of the phenolic hydroxyl group with a 1-hydroxyethyl moiety in N-[4-(1-Hydroxyethyl)phenyl]acetamide effectively neutralizes the primary mechanism of APAP-induced hepatotoxicity. By redirecting CYP450 metabolism away from electrophilic quinone imines toward stable ketone metabolites, HEPA presents a highly favorable therapeutic index, warranting further late-stage preclinical investigation.

References

  • NextSDS. "N-[4-(1-Hydroxyethyl)phenyl]acetamide — Chemical Substance Information."[CAS 16375-92-1]. Available at:[Link]

  • Chemical Suppliers. "Component: acetanilid - Chemical Suppliers." (Metabolic context of Acetaminophen and Aniline derivatives). Available at:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide: An Analysis of Reproducibility and Purity

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of common synthesis protocols for N-[4-(1-Hydroxyethyl)phenyl]acetamide. This compound, also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of common synthesis protocols for N-[4-(1-Hydroxyethyl)phenyl]acetamide. This compound, also known as a metabolite and impurity of Acetaminophen (Paracetamol), is crucial for comprehensive pharmaceutical analysis. Herein, we delve into the reproducibility, yield, and purity of established synthetic routes, offering insights to inform your experimental design.

N-[4-(1-Hydroxyethyl)phenyl]acetamide is a key reference standard in the quality control of Acetaminophen, a widely used analgesic and antipyretic medication.[1] Its synthesis is therefore of significant interest to ensure the purity and safety of the final drug product. The most prevalent and direct synthetic pathway involves the reduction of 4'-hydroxyacetophenone. This guide will compare two common protocols based on this approach, highlighting the critical parameters that influence the reaction's success and the purity of the final product.

Protocol 1: Sodium Borohydride Reduction in Methanol

A widely adopted and straightforward method for the synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide is the reduction of 4'-hydroxyacetophenone using sodium borohydride (NaBH₄) in a methanolic solution. This protocol is favored for its operational simplicity and the relatively mild reaction conditions required.

Causality of Experimental Choices:

The selection of sodium borohydride as the reducing agent is pivotal. It is a selective reducing agent for aldehydes and ketones, which minimizes the risk of over-reduction of other functional groups present in the starting material. Methanol serves as an effective solvent, readily dissolving the 4'-hydroxyacetophenone and the reducing agent, facilitating a homogenous reaction mixture. The reaction is typically conducted at room temperature, which is advantageous for energy efficiency and minimizing potential side reactions that could occur at elevated temperatures.

Step-by-Step Methodology:
  • Dissolution: Dissolve 4'-hydroxyacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the solution in portions. This controlled addition is crucial to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium borohydride.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are then washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is often purified by recrystallization to obtain N-[4-(1-Hydroxyethyl)phenyl]acetamide of high purity.[2]

Protocol 2: Catalytic Hydrogenation

An alternative and "greener" approach to the synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide is through catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the ketone functionality of 4'-hydroxyacetophenone.

Causality of Experimental Choices:

Catalytic hydrogenation is often considered a more environmentally friendly method as it avoids the use of stoichiometric metal hydride reagents and generates water as the primary byproduct. The choice of catalyst, typically a noble metal like palladium supported on activated carbon, is critical for achieving high efficiency and selectivity. The solvent, often an alcohol like ethanol or methanol, is selected for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions. The reaction is typically carried out under a positive pressure of hydrogen gas, which increases the rate of reaction.

Step-by-Step Methodology:
  • Catalyst Suspension: Suspend a catalytic amount of palladium on carbon (typically 5-10 mol%) in a suitable solvent (e.g., ethanol) within a hydrogenation vessel.

  • Addition of Starting Material: Add the 4'-hydroxyacetophenone to the catalyst suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature. Reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.

  • Filtration: Upon completion, the reaction mixture is filtered to remove the catalyst. This step must be performed carefully as the catalyst can be pyrophoric.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-[4-(1-Hydroxyethyl)phenyl]acetamide is then purified, typically by recrystallization, to achieve the desired level of purity.

Comparative Analysis of Protocols

ParameterProtocol 1: Sodium Borohydride ReductionProtocol 2: Catalytic Hydrogenation
Reagents 4'-hydroxyacetophenone, Sodium Borohydride, Methanol4'-hydroxyacetophenone, Hydrogen Gas, Palladium on Carbon
Reaction Conditions Room temperature, atmospheric pressureRoom temperature, elevated hydrogen pressure (1-5 atm)
Yield Generally high (often >90%)Typically high (often >95%)
Purity (after recrystallization) High, but may contain boron impurities if not properly quenched and washed.Very high, with minimal byproducts.
Safety Considerations Flammable hydrogen gas evolution during quenching. Sodium borohydride is a reactive hydride.Handling of flammable hydrogen gas under pressure. The catalyst can be pyrophoric.
Environmental Impact Generates borate waste.Considered "greener" as the primary byproduct is water. Catalyst can often be recovered and reused.
Reproducibility Generally good, but can be sensitive to the quality of NaBH₄ and the rate of addition.Highly reproducible, provided consistent catalyst activity and hydrogen pressure.

Data Presentation

The following diagram illustrates the general workflow for the synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide.

Synthesis_Workflow cluster_protocol1 Protocol 1: Sodium Borohydride Reduction cluster_protocol2 Protocol 2: Catalytic Hydrogenation P1_Start 4'-Hydroxyacetophenone in Methanol P1_Reduction Addition of NaBH₄ P1_Start->P1_Reduction P1_Quench Quenching with Water P1_Reduction->P1_Quench P1_Extraction Extraction with Ethyl Acetate P1_Quench->P1_Extraction P1_Purification Recrystallization P1_Extraction->P1_Purification P1_Product N-[4-(1-Hydroxyethyl)phenyl]acetamide P1_Purification->P1_Product P2_Start 4'-Hydroxyacetophenone in Ethanol P2_Hydrogenation Hydrogenation (H₂, Pd/C) P2_Start->P2_Hydrogenation P2_Filtration Catalyst Filtration P2_Hydrogenation->P2_Filtration P2_SolventRemoval Solvent Removal P2_Filtration->P2_SolventRemoval P2_Purification Recrystallization P2_SolventRemoval->P2_Purification P2_Product N-[4-(1-Hydroxyethyl)phenyl]acetamide P2_Purification->P2_Product

Caption: Comparative workflow of two common synthesis protocols for N-[4-(1-Hydroxyethyl)phenyl]acetamide.

Experimental Protocols in Detail

Protocol 1: Sodium Borohydride Reduction - Detailed Steps
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4'-hydroxyacetophenone and 100 mL of methanol. Stir until the solid is completely dissolved.

  • Reduction: Cool the solution in an ice bath. Slowly add 1.5 g of sodium borohydride in small portions over 30 minutes. The addition should be controlled to maintain the temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of deionized water to quench the excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid. Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) to yield pure N-[4-(1-Hydroxyethyl)phenyl]acetamide.

Protocol 2: Catalytic Hydrogenation - Detailed Steps
  • Setup: In a 250 mL hydrogenation flask, suspend 0.5 g of 10% palladium on carbon in 100 mL of ethanol.

  • Addition of Reactant: Add 10.0 g of 4'-hydroxyacetophenone to the flask.

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Pressurize the vessel with hydrogen to 3 atm and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC analysis of small aliquots.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

  • Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from an appropriate solvent to afford pure N-[4-(1-Hydroxyethyl)phenyl]acetamide.

Conclusion

Both the sodium borohydride reduction and catalytic hydrogenation methods are effective for the synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide. The choice between the two protocols will depend on the specific requirements of the laboratory, including available equipment, safety infrastructure, and environmental considerations. While the sodium borohydride method is operationally simpler for small-scale synthesis, catalytic hydrogenation offers a more sustainable and often higher-yielding alternative, particularly for larger-scale production. For both methods, careful purification by recrystallization is essential to obtain a product of high purity suitable for use as a reference standard in pharmaceutical analysis.

References

  • Chemistry LibreTexts. (2020, July 25). Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

  • Department of Chemistry, University of Toronto. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [a relevant university chemistry lab manual, specific URL not available in search results]
  • Wikipedia. Paracetamol. Retrieved from [Link]

  • Pearson. How can acetaminophen be synthesized from benzene? Retrieved from [Link]

  • Chemistry Steps. Synthesis of Acetaminophen (Tylenol). Retrieved from [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, 5(2).
  • Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (n.d.). Royal Society of Chemistry.
  • Hussain, S. (2023). The synthesis of acetaminophen from petrol and plastic waste. [Source institution not specified, likely a university repository or academic paper].
  • Ademović, Z., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Engineering & Processing Management.
  • Darby, R. A., et al. (2000). Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase. Journal of Bacteriology.
  • Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. Retrieved from [Link]

  • Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Retrieved from [Link]

  • NextSDS. N-[4-(1-Hydroxyethyl)phenyl]acetamide — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (2014). CN103641731A - Method for producing phenylacetamide compound.
  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • PubMed Central. (2000). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Retrieved from [Link]

  • Google Patents. (2017). WO2017154024A1 - A process for synthesis of paracetamol.
  • Google Patents. (1986). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • European Patent Office. (2023).
  • ResearchGate. (2017). (PDF) Design synthesis and crystallization of acetaminophen. Retrieved from [Link]

Sources

Comparative

Cross-validation of NMR and MS data for N-[4-(1-Hydroxyethyl)phenyl]acetamide

Cross-Validation of NMR and Mass Spectrometry for the Structural Elucidation of N-[4-(1-Hydroxyethyl)phenyl]acetamide Introduction In the landscape of drug development and structural characterization, relying on a single...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of NMR and Mass Spectrometry for the Structural Elucidation of N-[4-(1-Hydroxyethyl)phenyl]acetamide

Introduction

In the landscape of drug development and structural characterization, relying on a single analytical technique introduces critical vulnerabilities. N-[4-(1-Hydroxyethyl)phenyl]acetamide (C₁₀H₁₃NO₂)—a reduced derivative of 4'-acetylacetanilide and a structural analog of paracetamol—presents specific analytical challenges due to the presence of both an acetamide group and a secondary alcohol on a para-substituted benzene ring[1].

As a Senior Application Scientist, I approach structural elucidation as a self-validating system. To ensure unambiguous identification, we must objectively compare and ultimately integrate the orthogonal datasets generated by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[2]. This guide details the comparative performance of these techniques, the causality behind the experimental workflows, and the logical framework required to cross-validate their results.

Part 1: Objective Performance Comparison

While both NMR and HRMS are formidable techniques, they possess inverse strengths and blind spots. NMR provides absolute atomic connectivity but suffers from relatively low sensitivity. Conversely, HRMS offers exquisite sensitivity and exact mass determination but cannot definitively distinguish between certain regioisomers (e.g., ortho vs. meta vs. para substitution) without extensive fragmentation libraries[3].

Table 1: Performance Comparison for N-[4-(1-Hydroxyethyl)phenyl]acetamide Analysis

Analytical Parameter1D & 2D NMR SpectroscopyHigh-Resolution MS/MS (ESI+)
Primary Data Output Chemical shifts, J-coupling, NOEExact mass, isotopic pattern, fragments
Sensitivity Low (Microgram to Milligram range)High (Picogram to Nanogram range)
Structural Connectivity Absolute (Through-bond/through-space)Inferred (via gas-phase ion chemistry)
Regiochemical Context Excellent (Definitively proves para-isomer)Poor (Requires specialized ion mobility)
Sample Recovery Non-destructive (100% recovery)Destructive (Sample consumed in source)

Part 2: Experimental Protocols: A Self-Validating System

To establish a self-validating system, the experimental design must account for the physicochemical properties of the analyte. The polar nature of the hydroxyl and amide groups directly dictates our choice of solvent and ionization mode.

Protocol A: NMR Data Acquisition

Causality Check: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃ because it strongly solvates the polar -OH and -NH groups via hydrogen bonding. This prevents rapid proton exchange with trace water, allowing the exchangeable protons to be observed as distinct, quantifiable, and coupled signals[4].

  • Sample Preparation: Dissolve 5.0 mg of high-purity N-[4-(1-Hydroxyethyl)phenyl]acetamide in 0.6 mL of DMSO-d₆ (99.9% D).

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Tune and match the probe on a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of the DMSO solvent.

  • 1D ¹H Acquisition: Acquire 16 scans using a standard 90° pulse sequence. Set the spectral width to 12 ppm and apply a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons.

  • 2D HSQC/HMBC Acquisition: Acquire heteronuclear 2D spectra to map direct C-H bonds (HSQC) and long-range 2-to-3 bond carbon-proton connectivities (HMBC), which is critical for confirming the attachment points of the functional groups to the aromatic ring.

Protocol B: LC-HRMS/MS Acquisition

Causality Check: Positive Electrospray Ionization (ESI+) is utilized because both the amide nitrogen and the hydroxyl oxygen act as excellent proton acceptors in the liquid phase, readily forming the[M+H]⁺ pseudomolecular ion[3].

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote efficient protonation).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase UHPLC column. Utilize a gradient elution (5% to 95% Acetonitrile over 10 minutes) to separate the target analyte from potential synthetic impurities (e.g., unreacted starting materials)[1].

  • MS¹ Acquisition: Scan m/z 100–500 in high-resolution mode (e.g., Orbitrap or Q-TOF, Resolution = 70,000) to determine the exact mass with sub-2 ppm mass accuracy.

  • MS² (CID) Acquisition: Isolate the [M+H]⁺ precursor ion and apply Collision-Induced Dissociation (CID) at normalized collision energies of 20–30 eV to generate structural fragments.

Part 3: Data Presentation & Cross-Validation Logic

The true power of this workflow lies in the cross-validation of the datasets[2]. The MS data proposes an exact molecular formula and identifies functional moieties via neutral losses, while the NMR data confirms the topological arrangement of those moieties.

Table 2: ¹H and ¹³C NMR Assignments (500 MHz, DMSO-d₆)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Structural Assignment
Acetamide -CH₃2.02 (s, 3H)24.1Acetyl methyl group
1-Hydroxyethyl -CH₃1.30 (d, 3H, J = 6.5)26.0Methyl adjacent to methine
1-Hydroxyethyl -CH4.65 (q, 1H, J = 6.5)68.5Methine attached to -OH
-OH5.05 (d, 1H, J = 4.5)-Exchangeable hydroxyl proton
Aromatic H-3, H-57.25 (d, 2H, J = 8.5)126.2Aromatic carbons ortho to alkyl
Aromatic H-2, H-67.50 (d, 2H, J = 8.5)119.5Aromatic carbons ortho to amide
Aromatic C-1, C-4-138.5, 142.0Quaternary aromatic carbons
Carbonyl C=O-168.2Amide carbonyl
Amide -NH9.85 (s, 1H)-Exchangeable amide proton

Table 3: HRMS/MS Fragmentation Data (ESI+)

Ion Typem/z (Observed)Mass ErrorFormulaStructural Significance
[M+H]⁺180.1025< 2.0 ppmC₁₀H₁₄NO₂⁺Confirms exact molecular weight
Fragment 1162.0919< 2.0 ppmC₁₀H₁₂NO⁺Loss of H₂O (-18.01 Da); validates secondary alcohol
Fragment 2138.0919< 2.0 ppmC₈H₁₂NO⁺Loss of Ketene (-42.01 Da); validates acetamide group
Fragment 3120.0813< 2.0 ppmC₈H₁₀N⁺Sequential loss of both H₂O and Ketene
The Causality of Cross-Validation
  • Validating the Secondary Alcohol: The HRMS spectrum shows a distinct neutral loss of 18.01 Da (H₂O), a hallmark of aliphatic alcohols. This perfectly cross-validates the ¹H NMR multiplet at 4.65 ppm and the doublet at 5.05 ppm, which represent the methine proton and the hydroxyl proton, respectively. The distinct coupling (J = 4.5 Hz) between the OH and the CH proton is only observable because the DMSO-d₆ solvent prevents rapid chemical exchange[4].

  • Validating the Acetamide Group: The MS² spectrum exhibits a -42.01 Da loss corresponding to ketene (CH₂=C=O), a classic gas-phase fragmentation pathway for N-aryl acetamides. This corroborates the ¹³C NMR carbonyl resonance at 168.2 ppm and the ¹H NMR singlet at 2.02 ppm.

  • Validating Regiochemistry: While MS confirms the presence of the functional groups, it cannot easily differentiate between structural isomers. The ¹H NMR AA'BB' splitting pattern (two distinct doublets at 7.25 and 7.50 ppm with a strong ortho coupling of J = 8.5 Hz) definitively proves the 1,4-disubstituted (para) nature of the benzene ring.

Part 4: Visualizing the Workflow

CrossValidationWorkflow cluster_NMR NMR Spectroscopy (DMSO-d6) cluster_MS High-Resolution MS (ESI+) Sample N-[4-(1-Hydroxyethyl)phenyl]acetamide (C10H13NO2) NMR_Acq 1D & 2D NMR Acquisition Preserves Sample Integrity Sample->NMR_Acq Aliquot 1 MS_Acq LC-HRMS/MS Acquisition Gas-Phase Ionization Sample->MS_Acq Aliquot 2 NMR_Data Chemical Shifts & J-Coupling (Para-substitution, OH/NH signals) NMR_Acq->NMR_Data Consensus Orthogonal Cross-Validation Unambiguous Structural Elucidation NMR_Data->Consensus Absolute Connectivity MS_Data Exact Mass & Fragmentation (-H2O, -Ketene neutral losses) MS_Acq->MS_Data MS_Data->Consensus Molecular Formula

Orthogonal cross-validation workflow integrating NMR and MS data for structural elucidation.

References

  • Synthesis of 2',3'-difluoro-4'-(1-hydroxyethyl)-acetanilide. PrepChem.com.
  • A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data. Benchchem.
  • Combined HPLC, NMR spectroscopy, and ion-trap mass spectrometry with application to the detection and characterization of xenobiotic and endogenous metabolites in human urine. PubMed (NIH).
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. PMC (NIH).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.